uPSEM792
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C14H15N3O |
|---|---|
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one |
InChI |
InChI=1S/C14H15N3O/c1-17-13-4-11-9-2-8(5-15-6-9)10(11)3-12(13)16-7-14(17)18/h3-4,7-9,15H,2,5-6H2,1H3 |
Clave InChI |
UEUFVUIOCKHRTA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C3C4CC(C3=C2)CNC4)N=CC1=O |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Intricacies of uPSEM792: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of uPSEM792, a potent and selective agonist for pharmacologically selective actuator modules (PSAMs), specifically the PSAM⁴-GlyR and PSAM⁴-5HT3 chimeric ion channels. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes complex signaling pathways and workflows.
Core Mechanism of Action: Selective Activation of Engineered Ion Channels
This compound is a pharmacologically selective effector molecule designed to interact with engineered PSAM⁴-GlyR and PSAM⁴-5HT3 receptors. These receptors are chimeric ion channels, typically based on the ligand-binding domain of an α7 nicotinic acetylcholine receptor fused to the ion-pore domain of a glycine receptor (GlyR) or a serotonin type 3 receptor (5-HT3R). This engineering confers selectivity, rendering the channels unresponsive to endogenous ligands and solely activatable by specific, otherwise inert, molecules like this compound.
The primary mechanism of action of this compound is its high-affinity binding to the PSAM⁴-GlyR, acting as a potent agonist with a binding affinity (Ki) of 0.7 nM.[1][2] This interaction induces a conformational change in the receptor, opening the associated chloride-permeable channel. The resulting influx or efflux of chloride ions is intended to hyperpolarize the neuron, leading to inhibition of neuronal activity. However, recent studies have revealed a more nuanced reality.
A critical finding has demonstrated that the physiological effect of PSAM⁴-GlyR activation by this compound is contingent on the intracellular chloride concentration and the corresponding chloride reversal potential of the target neuron.[3] In neurons with a high intracellular chloride concentration, such as the dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs) in the ventral striatum, activation of PSAM⁴-GlyR by this compound can lead to a depolarizing efflux of chloride ions.[3] This results in neuronal excitation rather than the anticipated inhibition, a paradoxical effect evidenced by increased c-fos expression, a marker of neuronal activation, following this compound administration.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with its target receptors and its effects on neuronal activity.
| Binding Affinity | |
| Receptor | Ki (nM) |
| PSAM⁴-GlyR | 0.7[1][2] |
| PSAM⁴-5HT3 | <10[2] |
| Receptor Selectivity | |
| Receptor | Selectivity Fold |
| α7-GlyR | >10,000[2] |
| α7-5HT3R | >10,000[2] |
| 5-HT3R | >10,000[2] |
| α4β2 nAChR | 230[2] |
| Functional Effects on D1-MSNs | |
| Parameter | Observation |
| Membrane Potential | Significant depolarization upon this compound application.[3] |
| c-fos Expression | Significant increase in PSAM⁴-GlyR expressing D1-MSNs following intraperitoneal this compound injection.[3] |
| Chloride Reversal Potential Shift | Observed rightward shift from -61 mV to -44 mV, indicating an increase in intracellular chloride.[3] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action, specific signaling pathways and experimental workflows are employed. The following diagrams, generated using the DOT language, illustrate these processes.
Caption: Signaling pathway of this compound at the PSAM⁴-GlyR, illustrating the divergent outcomes based on the chloride reversal potential.
Caption: A typical experimental workflow for characterizing the in vivo effects of this compound.
Detailed Experimental Protocols
A comprehensive understanding of this compound's mechanism of action is derived from a combination of in vitro and in vivo experiments. Below are detailed methodologies for key experiments cited in the literature.
In Vivo c-fos Expression Analysis
-
Objective: To assess the effect of PSAM⁴-GlyR activation by this compound on neuronal activity in a specific cell population in vivo.
-
Animal Model: Adult male and female mice.
-
Viral Vector: An adeno-associated virus (AAV) carrying the sequence for PSAM⁴-GlyR under a cell-type-specific promoter (e.g., D1-Cre dependent).
-
Surgical Procedure: Stereotaxic injection of the AAV into the target brain region (e.g., ventral striatum). Animals are allowed to recover and for viral expression to occur (typically 3-4 weeks).
-
Drug Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection. A control group receives a saline injection.
-
Tissue Processing: 90 minutes after injection, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and then cryoprotected in a sucrose solution.
-
Immunohistochemistry: Brains are sectioned on a cryostat. Sections are then incubated with a primary antibody against c-fos and a fluorescent secondary antibody. Co-staining with markers for the target cell population (e.g., D1-receptor) is also performed.
-
Imaging and Analysis: Sections are imaged using a confocal microscope. The number of c-fos positive cells within the transduced cell population is quantified and compared between the this compound and saline groups.
In Vitro Whole-Cell Electrophysiology
-
Objective: To directly measure the effect of this compound on the membrane potential and firing properties of PSAM⁴-GlyR-expressing neurons.
-
Slice Preparation: Animals previously injected with the AAV-PSAM⁴-GlyR are anesthetized, and their brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the target region are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from fluorescently identified (transduced) neurons.
-
Experimental Protocol:
-
A stable baseline membrane potential is recorded.
-
This compound is bath-applied at various concentrations.
-
Changes in membrane potential are recorded.
-
To assess effects on neuronal excitability, current injections are used to evoke action potentials before and after this compound application.
-
-
Data Analysis: Changes in resting membrane potential, input resistance, and action potential firing frequency are measured and statistically analyzed.
Conclusion
This compound is a powerful chemogenetic tool that offers high potency and selectivity for the engineered PSAM⁴-GlyR and PSAM⁴-5HT3 receptors. Its mechanism of action, while primarily centered on the modulation of chloride conductance, is intricately dependent on the physiological context of the target neuron, specifically its intracellular chloride concentration. This can lead to either neuronal inhibition or excitation, a critical consideration for the design and interpretation of experiments utilizing this technology. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to effectively employ and understand the multifaceted actions of this compound in neuroscience research.
References
uPSEM792: A Technical Guide for the Potent and Selective Activation of PSAM4-GlyR
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of chemogenetics, the ability to selectively control neuronal activity is paramount for dissecting neural circuits and developing novel therapeutic strategies. The Pharmacologically Selective Actuator Module (PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system offers a powerful platform for such precise control. This technical guide provides an in-depth overview of uPSEM792, an ultrapotent PSEM, and its interaction with the engineered PSAM4-GlyR ion channel. This compound stands out for its sub-nanomolar potency and high selectivity, making it a valuable tool for in vivo applications in both rodent and primate models.[1] This document will detail the pharmacological properties of this compound, experimental protocols for its use, and the underlying signaling pathways.
Core Concepts: The PSAM4-GlyR System
The PSAM4-GlyR is a chimeric ligand-gated ion channel designed for chemogenetic silencing of neurons.[2] It is constructed by fusing a modified ligand-binding domain from the α7 nicotinic acetylcholine receptor (nAChR) to the chloride-permeable ion pore of the glycine receptor (GlyR).[2][3][4] The ligand-binding domain of PSAM4 is a triple mutant of the α7 nAChR (α7L131G, Q139L, Y217F), which has been engineered to be unresponsive to endogenous acetylcholine but highly sensitive to specific PSEMs like this compound.[3] Upon binding of an agonist, the GlyR pore opens, leading to an influx of chloride ions and subsequent hyperpolarization or shunting inhibition of the neuron, effectively silencing its activity.[4][5] However, it is important to note that in certain neuronal populations, such as dopamine D1 receptor-expressing medium spiny neurons, activation of PSAM4-GlyR has been observed to cause depolarization and excitation due to shifts in the chloride reversal potential.[6][7]
Pharmacological Profile of this compound
This compound is a quinoxalone derivative that exhibits exceptional potency and selectivity for PSAM4-GlyR.[8] Its development from the anti-smoking drug varenicline has resulted in a compound that retains high affinity for the engineered receptor while significantly reducing off-target effects.[8]
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound.
Table 1: Binding Affinity and Potency of this compound
| Receptor | Parameter | Value (nM) | Reference |
| PSAM4-GlyR | Ki | 0.7 ± 0.1 | [8] |
| PSAM4-GlyR | EC50 | 0.3 ± 0.4 | [9] |
| PSAM4-5HT3 | Ki | <10 | [1] |
| α4β2 nAChR | Ki | 5.3 | [10] |
Table 2: Selectivity Profile of this compound
| Comparison | Selectivity Fold | Reference |
| PSAM4-GlyR over α7-GlyR, α7-5HT3R, and 5-HT3R | >10,000-fold | [1] |
| PSAM4-GlyR over α4β2 nAChR | 230-fold | [1][8] |
This compound is also characterized as a weak partial agonist at the α4β2 nAChR.[8] Notably, it is not a substrate for the P-glycoprotein (PgP) efflux pump, which contributes to its suitability for in vivo brain applications.[1][8]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in a research setting. Below are outlines of key experimental protocols.
In Vitro Electrophysiology in Brain Slices
Objective: To characterize the effect of this compound on the activity of neurons expressing PSAM4-GlyR.
Methodology:
-
Animal Model: Mice with stereotaxic injection of an AAV vector encoding PSAM4-GlyR in the desired brain region (e.g., layer 2/3 of the cortex).[1]
-
Slice Preparation: Prepare acute coronal brain slices (e.g., 300 µm thick) containing the transfected region using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recording:
-
Perform whole-cell patch-clamp recordings from fluorescently identified PSAM4-GlyR-expressing neurons.
-
Record baseline neuronal firing in response to current injections.
-
Bath-apply this compound at various concentrations (e.g., 1-15 nM) and record the change in membrane potential, input resistance, and firing rate.[1][8]
-
-
Data Analysis: Quantify the reduction in firing rate and changes in intrinsic membrane properties to determine the inhibitory effect of this compound.
In Vivo Two-Photon Calcium Imaging
Objective: To monitor the silencing of neuronal ensembles by this compound in awake, behaving animals.
Methodology:
-
Animal Model: A transgenic mouse line expressing a calcium indicator (e.g., GCaMP6f) in conjunction with viral delivery of PSAM4-GlyR to the brain region of interest (e.g., hippocampal CA1).[8][9]
-
Surgical Preparation: Implant a cranial window over the target brain region to allow for optical access.
-
Imaging:
-
Habituate the head-fixed mouse to a treadmill or other behavioral apparatus.
-
Perform two-photon microscopy to record the calcium dynamics of individual neurons.
-
Administer this compound systemically (e.g., intraperitoneally) and continue to record calcium transients.
-
-
Data Analysis: Analyze the change in frequency and amplitude of calcium events before and after this compound administration to quantify the degree of neuronal silencing.
Pharmacokinetic Studies in Non-Human Primates
Objective: To determine the brain penetrance and time course of this compound.
Methodology:
-
Animal Model: Rhesus monkeys.[11]
-
Drug Administration: Administer this compound either subcutaneously (s.c.) or intravenously (i.v.).[11]
-
Sample Collection: Collect plasma and cerebrospinal fluid (CSF) samples at multiple time points over a 48-hour period.[11] In some cases, brain microdialysis can be used to measure parenchymal concentrations.[11][12]
-
Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the concentrations of this compound in the collected samples.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration) and Tmax (time to maximum concentration).[12]
Visualizations
The following diagrams illustrate key aspects of this compound and the PSAM4-GlyR system.
Caption: Signaling pathway of this compound-mediated neuronal silencing.
Caption: Workflow for in vivo two-photon calcium imaging.
References
- 1. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Product: Ultra-Potent Chemical-Genetic Tools PSAM4-5HT3 and PSAM4-GlyR [ebraincase.com]
- 5. researchgate.net [researchgate.net]
- 6. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
- 7. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
uPSEM792 for Neuronal Silencing: An In-depth Technical Guide
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
The field of chemogenetics has revolutionized neuroscience by enabling precise control over neuronal activity. Among the most promising tools to emerge is the combination of the ultrapotent pharmacologically selective effector molecule (uPSEM) uPSEM792 with its cognate engineered receptor, the Pharmacologically Selective Actuator Module PSAM4-GlyR. This system offers a highly potent and selective method for inducing neuronal silencing, with significant potential for both basic research and therapeutic applications.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its application in neuronal silencing.
Mechanism of Action: Selective Activation of an Engineered Chloride Channel
The this compound system for neuronal silencing is a two-component chemogenetic tool.[2] It relies on the targeted expression of an engineered ligand-gated ion channel, PSAM4-GlyR, in the neuronal population of interest.[2][3] This receptor is a chimeric protein, featuring the ligand-binding domain of the α7 nicotinic acetylcholine receptor (nAChR) with specific mutations, fused to the ion pore domain of the glycine receptor (GlyR), which is a chloride-selective channel.[2][3][4][5]
The mutations in the α7nAChR ligand-binding domain eliminate its affinity for the endogenous neurotransmitter acetylcholine, rendering it inert to native signaling pathways.[5] However, these modifications create a specific binding pocket for synthetic ligands, the PSEMs. This compound is an "ultrapotent" PSEM, meaning it binds to and activates the PSAM4-GlyR at sub-nanomolar concentrations.[6][7]
Upon administration, this compound crosses the blood-brain barrier and binds to the expressed PSAM4-GlyR. This binding event triggers the opening of the GlyR ion pore, leading to an influx of chloride ions into the neuron. The increased intracellular chloride concentration hyperpolarizes the neuronal membrane and increases its conductance, effectively shunting excitatory inputs and thereby silencing neuronal firing.[1][8] It is important to note, however, that in certain neuronal populations with a depolarized chloride reversal potential, activation of PSAM4-GlyR can lead to neuronal excitation instead of inhibition.[4][8][9]
The high selectivity of this compound for PSAM4-GlyR over endogenous receptors minimizes off-target effects, a critical feature for both research and potential clinical applications.[1][6]
Signaling Pathway and Experimental Workflow
To visually represent the underlying processes, the following diagrams illustrate the signaling cascade and a typical experimental workflow for utilizing this compound in neuronal silencing studies.
Caption: this compound Signaling Pathway for Neuronal Silencing.
Caption: General Experimental Workflow for this compound-mediated Neuronal Silencing.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity.
| Parameter | Receptor | Value | Reference |
| Ki | PSAM4-GlyR | 0.7 nM | [6][7] |
| PSAM4-5HT3 | <10 nM | [6] | |
| EC50 | PSAM4-GlyR | 2.3 nM | [10] |
| α4β2 nAChR | 0.52 μM | [10] | |
| Selectivity | PSAM4-GlyR over α7-GlyR, α7-5HT3R, and 5-HT3R | >10,000-fold | [6] |
| PSAM4-GlyR over α4β2 nAChR | 230-fold | [6] |
| Parameter | Value | Reference |
| In Vivo Silencing Concentration | 1-15 nM (in brain slices) | [1][6] |
| In Vivo Administration Dose (mice) | 3 mg/kg (intraperitoneal) | [1][11] |
| In Vivo Administration Dose (rhesus monkeys) | 0.87 mg/kg (subcutaneous) | [10] |
| Brain Penetrance | Yes | [6][10] |
| P-glycoprotein Substrate | No | [1][6][10] |
| Solubility | Soluble in water (100 mM) | [6] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments involving this compound for neuronal silencing, based on published studies.
Viral Vector Production and Delivery of PSAM4-GlyR
-
Objective: To express the PSAM4-GlyR in the target neuronal population.
-
Method:
-
Vector: A recombinant adeno-associated virus (rAAV) is commonly used as the delivery vehicle. A typical construct would be rAAV-Promoter::PSAM4-GlyR-IRES-Reporter.
-
Promoter: A cell-type-specific promoter (e.g., CamKII for excitatory neurons) is used to restrict expression to the desired cells.
-
Reporter: A fluorescent reporter gene (e.g., EGFP, mCherry) is often included, linked via an Internal Ribosome Entry Site (IRES), to allow for visualization of transduced neurons.
-
-
Stereotactic Injection:
-
Animals (e.g., mice) are anesthetized and placed in a stereotactic frame.
-
A small craniotomy is performed over the target brain region.
-
The viral vector is infused into the target area using a microinjection pump and a glass micropipette.
-
-
Incubation Period: Allow several weeks for robust expression of the PSAM4-GlyR before subsequent experiments.
-
In Vivo Two-Photon Calcium Imaging for Monitoring Neuronal Silencing
-
Objective: To directly visualize the silencing of neuronal activity in real-time.
-
Methodology:
-
Animal Model: A transgenic mouse line expressing a genetically encoded calcium indicator (e.g., GCaMP6f) is often used. These mice are then subjected to viral delivery of PSAM4-GlyR as described above.
-
Cranial Window Implantation: A glass coverslip is implanted over the brain region of interest to provide optical access for imaging.
-
Two-Photon Microscopy: The animal is head-fixed under a two-photon microscope. Baseline neuronal activity (calcium transients) is recorded.
-
This compound Administration: this compound is administered, typically via an intraperitoneal (i.p.) injection (e.g., 3 mg/kg in mice).[1][11]
-
Post-Administration Imaging: Neuronal activity is continuously monitored to observe the reduction in calcium transients in the neurons expressing PSAM4-GlyR.
-
Ex Vivo Electrophysiology in Brain Slices
-
Objective: To characterize the electrophysiological effects of this compound on neurons expressing PSAM4-GlyR.
-
Methodology:
-
Brain Slice Preparation: Following the incubation period for receptor expression, the animal is euthanized, and the brain is rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal brain slices containing the target region are prepared using a vibratome.
-
Patch-Clamp Recording: Slices are transferred to a recording chamber perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are performed on fluorescently labeled (reporter-expressing) neurons.
-
Drug Application: A baseline of neuronal activity (e.g., resting membrane potential, input resistance, action potential firing in response to current injections) is established. This compound is then bath-applied to the slice at known concentrations (e.g., 1-15 nM).
-
Data Analysis: Changes in neuronal properties, such as hyperpolarization of the resting membrane potential, a decrease in input resistance, and a reduction or complete cessation of action potential firing, are quantified to assess the silencing effect.
-
Conclusion
The this compound and PSAM4-GlyR chemogenetic system represents a powerful and precise tool for neuronal silencing. Its high potency, selectivity, and favorable pharmacokinetic properties make it an invaluable asset for dissecting the function of neural circuits and for the potential development of novel therapeutic strategies for neurological and psychiatric disorders. This guide provides a foundational understanding of this technology, offering researchers the necessary information to effectively incorporate it into their experimental designs. As with any powerful tool, careful consideration of appropriate controls and potential cell-type-specific effects is essential for robust and reproducible results.
References
- 1. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics [pubmed.ncbi.nlm.nih.gov]
- 3. New Product: Ultra-Potent Chemical-Genetic Tools PSAM4-5HT3 and PSAM4-GlyR [ebraincase.com]
- 4. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemogenetics | Bio-Techne [bio-techne.com]
- 6. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
uPSEM792: A Technical Guide to its Application in Modern Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of chemogenetics has revolutionized neuroscience, offering precise temporal and spatial control over neuronal activity. Among the most promising chemogenetic tools is the combination of the ultrapotent, pharmacologically selective effector molecule (uPSEM) uPSEM792 and its cognate engineered receptor, the Pharmacologically Selective Actuator Module PSAM⁴-GlyR. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in neuronal silencing, and detailed protocols for its use in modern neuroscience research. We present key quantitative data, experimental methodologies, and visual workflows to facilitate the integration of this powerful tool into studies of neural circuits and behavior.
Introduction to the this compound/PSAM⁴-GlyR System
This compound is a synthetic, brain-penetrant small molecule designed to selectively activate the engineered PSAM⁴-GlyR ion channel.[1][2] The PSAM⁴-GlyR is a chimeric receptor constructed from the ligand-binding domain of the α7 nicotinic acetylcholine receptor (nAChR) and the ion pore domain of the glycine receptor (GlyR).[2][3] This design confers selectivity; this compound potently activates PSAM⁴-GlyR at nanomolar concentrations while exhibiting minimal off-target effects on endogenous receptors.[1][2]
Activation of the PSAM⁴-GlyR by this compound opens a chloride-conductive pore.[3] In most mature neurons, this leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent neuronal silencing. However, it is crucial to note that in certain neuronal populations or developmental stages with a high intracellular chloride concentration, activation of PSAM⁴-GlyR can be depolarizing and lead to neuronal activation.[4]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview for experimental design.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor | Parameter | Value | Reference |
| PSAM⁴-GlyR | Kᵢ | 0.7 ± 0.1 nM | [1] |
| PSAM⁴-5HT3 | Kᵢ | <10 nM | [2] |
| α4β2 nAChR | Selectivity Fold Change vs. PSAM⁴-GlyR | 230-fold | [1][2] |
| α7-GlyR, α7-5HT3, 5HT3-R | Selectivity Fold Change vs. PSAM⁴-GlyR | >10,000-fold | [1][2] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Administration Route | Dose | Peak Plasma Concentration | Peak CSF Concentration | Brain Parenchyma Concentration | Reference |
| Rhesus Monkey | Intravenous (i.v.) | 0.87 mg/kg | ~405.76 nM (at 60 min) | - | - | [5] |
| Rhesus Monkey | Subcutaneous (s.c.) | 0.87 mg/kg | - | 356.26 nM (at 120 min) | 150-254 nM (at 45-125 min) | [5] |
| Mouse | Intraperitoneal (i.p.) | 3 mg/kg | - | - | Sufficient for in vivo silencing | [1] |
Experimental Protocols
AAV-Mediated Expression of PSAM⁴-GlyR
Objective: To express the PSAM⁴-GlyR in a specific neuronal population of interest.
Materials:
-
AAV vector encoding PSAM⁴-GlyR (e.g., AAV-Syn-PSAM4-GlyR-IRES-EGFP)[6]
-
Stereotaxic surgery setup
-
Anesthesia (e.g., isoflurane)
-
Syringe pump and microinjection needles
Procedure:
-
Animal Anesthesia and Preparation: Anesthetize the animal using isoflurane (3-5% for induction, 1.5-2% for maintenance).[7] Secure the animal in a stereotaxic frame. Apply eye ointment to prevent corneal drying.[7]
-
Craniotomy: Following aseptic procedures, make a small incision in the scalp and perform a craniotomy over the target brain region.
-
Viral Injection:
-
Load the AAV vector into a microinjection needle connected to a syringe pump.
-
Slowly lower the needle to the predetermined stereotaxic coordinates.
-
Infuse the virus at a slow rate (e.g., 100 nL/min) to minimize tissue damage. The typical injection volume is 100 µL with a titer of at least 1x10¹³ vg/mL.[8]
-
After injection, leave the needle in place for 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the scalp incision and provide post-operative analgesia. Allow 4-6 weeks for robust receptor expression before subsequent experiments.[4]
In Vivo Electrophysiology
Objective: To record the electrophysiological activity of PSAM⁴-GlyR-expressing neurons before and after this compound administration.
Materials:
-
Animal with PSAM⁴-GlyR expression
-
This compound hydrochloride, dissolved in sterile saline[9]
-
In vivo electrophysiology recording setup (e.g., patch-clamp or extracellular recording)
-
Anesthesia or head-fixation apparatus for awake recordings
Procedure:
-
Animal Preparation: Anesthetize the animal or secure it in a head-fixation apparatus.
-
Electrode Placement: Perform a craniotomy over the target region and carefully lower the recording electrode to the location of the PSAM⁴-GlyR-expressing neurons.
-
Baseline Recording: Record baseline neuronal activity (e.g., spontaneous firing rate, membrane potential).
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection of 3 mg/kg in mice).[1]
-
Post-administration Recording: Continue to record neuronal activity to observe the effect of this compound on neuronal firing.
Two-Photon Calcium Imaging
Objective: To visualize the activity of a population of PSAM⁴-GlyR-expressing neurons in vivo.
Materials:
-
Animal co-expressing PSAM⁴-GlyR and a genetically encoded calcium indicator (e.g., GCaMP)
-
Two-photon microscope
-
This compound hydrochloride
-
Head-fixation apparatus
Procedure:
-
Animal Preparation: A cranial window is typically implanted over the brain region of interest to provide optical access.[10] The animal is then habituated to the head-fixation apparatus.
-
Baseline Imaging: Acquire baseline calcium imaging data from the neuronal population of interest.
-
This compound Administration: Administer this compound.
-
Post-administration Imaging: Continue to acquire calcium imaging data to observe changes in neuronal activity, such as a reduction in calcium transients, indicating neuronal silencing.[1]
Behavioral Studies
Objective: To assess the behavioral consequences of silencing a specific neuronal population with this compound.
Materials:
-
Animal with targeted PSAM⁴-GlyR expression
-
This compound hydrochloride
-
Behavioral testing apparatus relevant to the research question (e.g., open field, elevated plus maze, operant chamber)
Procedure:
-
Habituation: Habituate the animals to the behavioral testing room and apparatus to minimize stress-induced confounds.[11]
-
This compound Administration: Administer this compound at a predetermined time before the behavioral test. The timing should be consistent across all animals.[11]
-
Behavioral Testing: Place the animal in the apparatus and record the relevant behavioral parameters.
-
Control Groups: Include appropriate control groups, such as animals expressing a fluorescent reporter without PSAM⁴-GlyR that receive this compound, and PSAM⁴-GlyR-expressing animals that receive a vehicle injection.
Visualizations
The following diagrams illustrate the signaling pathway of the this compound/PSAM⁴-GlyR system and a typical experimental workflow.
Conclusion
The this compound/PSAM⁴-GlyR system represents a state-of-the-art chemogenetic tool for dissecting the function of neural circuits. Its high potency, selectivity, and brain bioavailability make it suitable for a wide range of applications in neuroscience research, from in vitro electrophysiology to in vivo behavioral studies in rodents and non-human primates.[1][5] This guide provides the foundational knowledge and detailed protocols necessary for the successful implementation of this powerful technology, empowering researchers to investigate the causal role of specific neuronal populations in health and disease. Careful consideration of potential context-dependent effects, such as excitatory actions in neurons with high intracellular chloride, is essential for accurate data interpretation.[4]
References
- 1. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemogenetics | Bio-Techne [bio-techne.com]
- 4. A humanized chemogenetic system inhibits murine pain-related behavior and hyperactivity in human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
- 7. AAV Injection and Tissue Preparation [protocols.io]
- 8. addgene.org [addgene.org]
- 9. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
uPSEM792: A Technical Guide to its Affinity and Potency for PSAM4 Receptors
This in-depth technical guide provides a comprehensive overview of the affinity and potency of the ultrapotent pharmacologically selective effector molecule (uPSEM), uPSEM792, for the pharmacologically selective actuator module 4 (PSAM4) receptors. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemogenetics, neuroscience, and pharmacology.
Quantitative Data Summary
This compound is a high-affinity agonist for PSAM4 chimeric receptors, which are engineered ligand-gated ion channels used for the remote control of neuronal activity.[1][2] The PSAM4 system is based on a modified ligand-binding domain from the α7 nicotinic acetylcholine receptor (nAChR) fused to the ion pore domain of another receptor, typically the glycine receptor (GlyR) for neuronal silencing or the 5-hydroxytryptamine type 3 (5-HT3) receptor for neuronal activation.[2][3][4][5]
The following tables summarize the key quantitative data regarding the affinity and potency of this compound for PSAM4 receptors and its selectivity over other related receptors.
| Ligand | Receptor | Affinity (Ki) [nM] | Reference |
| This compound | PSAM4-GlyR | 0.7 | [1][6][7][8][9][10] |
| This compound | PSAM4-5HT3 | <10 | [7][8][9][10] |
| Ligand | Receptor | Potency (EC50) [nM] | Reference |
| This compound | PSAM4-GlyR | 2.3 | [11] |
| Ligand | Receptor | Selectivity (fold) | Reference |
| This compound | PSAM4-GlyR vs. α7-GlyR | >10,000 | [1][7][8][9] |
| This compound | PSAM4-GlyR vs. α7-5HT3 | >10,000 | [1][7][8][9] |
| This compound | PSAM4-GlyR vs. 5HT3-R | >10,000 | [1][7][8][9] |
| This compound | PSAM4-GlyR vs. α4β2 nAChR | 230 | [1][7][8][9] |
Note: this compound is a very weak partial agonist (~10%) at the α4β2 nAChR.[1][8][9]
Experimental Protocols
The characterization of this compound's affinity and potency for PSAM4 receptors has been established through a variety of in vitro and in vivo experimental protocols.
Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of this compound for PSAM4-GlyR. The protocol involves:
-
Receptor Expression: PSAM4-GlyR is expressed in a suitable cell line or in specific brain regions of an animal model via viral transduction.[1]
-
Radioligand: A radiolabeled ligand that binds to the PSAM4 receptor, such as [3H]ASEM, is used.[1]
-
Competition: The ability of increasing concentrations of unlabeled this compound to displace the binding of the radioligand is measured.[1]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Electrophysiology
Whole-cell patch-clamp recordings in cultured neurons or acute brain slices expressing PSAM4 receptors are used to determine the potency (EC50) and functional effects of this compound.
-
Cell Preparation: Neurons expressing PSAM4-GlyR or PSAM4-5HT3 are prepared for recording.
-
Drug Application: this compound is applied at various concentrations to the bath solution.
-
Data Acquisition: Changes in membrane potential, input resistance, and agonist-evoked currents are recorded.[12] For PSAM4-GlyR, activation by this compound typically leads to membrane hyperpolarization or shunting inhibition due to chloride influx.[4][13] For PSAM4-5HT3, activation leads to depolarization due to cation influx.
-
Dose-Response Analysis: The EC50 value is determined by plotting the agonist-induced response against the concentration of this compound.
In Vivo Neuronal Silencing and Activation
The in vivo efficacy of this compound is assessed in animal models expressing PSAM4 receptors in specific neuronal populations.
-
Viral Vector Delivery: An adeno-associated virus (AAV) carrying the gene for PSAM4-GlyR or PSAM4-5HT3 is injected into a specific brain region of a rodent or non-human primate.[12][14]
-
This compound Administration: this compound is administered systemically (e.g., intraperitoneal injection).[14]
-
Behavioral Readout: The effect of neuronal silencing or activation is measured through behavioral assays. For example, unilateral silencing of the substantia nigra pars reticulata (SNr) induces contralateral rotations in mice.[4][14]
-
In Vivo Imaging: Techniques like two-photon calcium imaging can be used to directly visualize the silencing or activation of neurons expressing PSAM4 receptors and a calcium indicator.[14]
Positron Emission Tomography (PET) Imaging
PET imaging is employed to confirm the brain penetrance and target engagement of this compound in vivo.
-
Radiotracer: A positron-emitting radioligand for PSAM4, such as [18F]-ASEM, is administered.[1]
-
Competition Study: A baseline PET scan is acquired, followed by the administration of this compound. A second PET scan is then performed to measure the displacement of the radiotracer by this compound, indicating that the drug has crossed the blood-brain barrier and is binding to the PSAM4 receptors.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described above.
Caption: Signaling pathway of PSAM4-GlyR activation by this compound.
Caption: Workflow for a radioligand displacement assay.
Caption: Workflow for an in vivo neuronal silencing experiment.
References
- 1. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemogenetic Silencing of NaV1.8-Positive Sensory Neurons Reverses Chronic Neuropathic and Bone Cancer Pain in FLEx PSAM4-GlyR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemogenetic Silencing of NaV1.8-Positive Sensory Neurons Reverses Chronic Neuropathic and Bone Cancer Pain in FLEx PSAM4-GlyR Mice | eNeuro [eneuro.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 8. rndsystems.com [rndsystems.com]
- 9. uPSEM 792 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]
- 10. targetmol.cn [targetmol.cn]
- 11. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A humanized chemogenetic system inhibits murine pain-related behavior and hyperactivity in human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
- 14. researchgate.net [researchgate.net]
uPSEM792 and Chemogenetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chemogenetics and the PSAM/PSEM System
Chemogenetics is a powerful technology that allows for the remote control of specific cell populations, most notably neurons, through the use of engineered receptors and their selective, exogenous ligands. This approach offers superior temporal control and cell-type specificity compared to traditional pharmacological methods. A leading chemogenetic system is the Designer Receptors Exclusively Activated by Designer Drugs (DREADD) platform, which utilizes modified G-protein coupled receptors (GPCRs).
An alternative and potent chemogenetic tool is the Pharmacologically Selective Actuator Module (PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system. PSAMs are engineered ligand-gated ion channels, created by fusing the ligand-binding domain of one receptor to the ion pore domain of another. This modular design allows for the creation of channels with novel ligand sensitivities and specific ionic conductances, enabling either neuronal activation or silencing.
This guide focuses on a particularly potent and selective PSEM, uPSEM792 , and its interaction with the engineered PSAM4-GlyR ion channel, a key tool for inhibitory chemogenetics.
This compound: A Potent and Selective Agonist for PSAM4-GlyR
This compound is an ultra-potent and highly selective agonist developed for the PSAM4-GlyR and PSAM4-5HT3 engineered ion channels. Its chemical structure is a modification of varenicline, a partial agonist for nicotinic acetylcholine receptors. This modification confers exceptional affinity and selectivity for the engineered PSAM4 ligand-binding domain, which is derived from the α7 nicotinic acetylcholine receptor and contains three specific mutations (L131G, Q139L, Y217F).
Chemical and Pharmacological Properties of this compound
The high affinity and selectivity of this compound for PSAM4-GlyR make it a valuable tool for precise neuronal silencing with minimal off-target effects.
| Property | Value | Reference |
| Target Receptor | PSAM4-GlyR | [1][2] |
| Affinity (Ki) for PSAM4-GlyR | 0.7 nM | [1] |
| Affinity (Ki) for PSAM4-5HT3 | <10 nM | [3][4] |
| Selectivity over α4β2 nAChR | ~230-fold | [3][4] |
| Selectivity over α7-nAChR | >10,000-fold | [3][4] |
| Chemical Formula | C14H15N3O | [3] |
| Molecular Weight | 241.29 g/mol | [5] |
| Brain Penetrance | Yes | [3][4] |
| P-glycoprotein Substrate | No | [3] |
Mechanism of Action: Neuronal Silencing via Chloride Influx
The PSAM4-GlyR is a chimeric ion channel composed of the modified α7 nAChR ligand-binding domain (PSAM4) fused to the chloride-permeable pore of the glycine receptor (GlyR). In its resting state, the channel is closed. Upon binding of this compound to the PSAM4 domain, the channel undergoes a conformational change, opening the GlyR pore and allowing chloride ions (Cl-) to flow into the neuron.
This influx of negatively charged chloride ions hyperpolarizes the neuronal membrane, making it more difficult to reach the threshold for firing an action potential. This effectively silences the neuron, reducing its activity and communication with other neurons.
The Paradoxical Excitatory Effect of this compound
Contrary to its intended inhibitory function, activation of PSAM4-GlyR by this compound can, under certain circumstances, lead to neuronal excitation. This paradoxical effect has been observed in specific neuronal populations, such as dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs) in the ventral striatum.[5][6][7]
The underlying mechanism for this excitatory action is a shift in the chloride reversal potential (ECl). In neurons with a high intracellular chloride concentration, the opening of chloride channels can lead to an efflux of chloride ions, resulting in depolarization rather than hyperpolarization. This depolarization can be sufficient to trigger action potentials.[5][6][7]
Factors that can contribute to a depolarized ECl include the expression levels of chloride transporters, such as NKCC1 and KCC2, which regulate intracellular chloride concentrations.
Experimental Protocols
Stereotactic Injection of AAV-syn-flex-PSAM4-GlyR-IRES-eGFP
This protocol describes the targeted expression of PSAM4-GlyR in specific neuronal populations using a Cre-dependent adeno-associated virus (AAV).
Materials:
-
AAV-syn-flex-PSAM4-GlyR-IRES-eGFP viral vector
-
Cre-driver mouse line
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microinjection pump and syringe
-
Drill
Procedure:
-
Anesthetize the mouse and secure it in the stereotaxic frame.
-
Expose the skull and identify the target coordinates for injection based on a mouse brain atlas.
-
Drill a small burr hole over the target area.
-
Lower the injection needle to the desired depth.
-
Infuse the AAV vector at a slow, controlled rate (e.g., 100 nL/min).
-
After infusion, leave the needle in place for 5-10 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the mouse to recover.
-
Allow 4-6 weeks for optimal viral expression before subsequent experiments.
In Vivo Two-Photon Calcium Imaging
This protocol allows for the real-time monitoring of neuronal activity in vivo in response to this compound administration.
Materials:
-
Mouse with PSAM4-GlyR expression and a genetically encoded calcium indicator (e.g., GCaMP)
-
Two-photon microscope
-
This compound solution
-
Head-fixation apparatus
Procedure:
-
Implant a cranial window over the brain region of interest.
-
Acclimate the mouse to the head-fixation apparatus.
-
Administer this compound (e.g., via intraperitoneal injection).
-
Position the mouse under the two-photon microscope and locate the region of interest.
-
Record calcium transients from individual neurons before and after this compound administration.
-
Analyze the changes in neuronal activity to assess the effect of PSAM4-GlyR activation.
Brain Slice Electrophysiology
This protocol is used to characterize the electrophysiological effects of this compound on PSAM4-GlyR-expressing neurons in vitro.
Materials:
-
Mouse with PSAM4-GlyR expression
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig with amplifier and data acquisition system
-
This compound solution
Procedure:
-
Anesthetize the mouse and perfuse transcardially with ice-cold aCSF.
-
Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) using a vibratome.
-
Allow slices to recover in a holding chamber with oxygenated aCSF.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Identify PSAM4-GlyR-expressing neurons (e.g., by fluorescence if a reporter gene is co-expressed).
-
Perform whole-cell patch-clamp recordings to measure membrane potential, input resistance, and firing properties.
-
Bath-apply this compound at various concentrations and record the changes in neuronal activity.
Conclusion
This compound, in conjunction with the PSAM4-GlyR system, represents a powerful tool for the chemogenetic silencing of specific neuronal populations. Its high potency and selectivity offer significant advantages for dissecting the function of neural circuits. However, researchers must be aware of the potential for paradoxical excitatory effects, particularly in neurons with high intracellular chloride concentrations. Careful validation of the inhibitory effect in the specific neuronal population of interest is crucial for the accurate interpretation of experimental results. This in-depth guide provides the foundational knowledge and experimental framework for the effective application of this compound in neuroscience research and drug development.
References
- 1. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 2. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
- 3. Protocol for in vivo two-photon calcium imaging of the Drosophila brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Photon calcium imaging [uniklinikum-jena.de]
- 5. In vivo two-photon calcium imaging dataset_Day 7 - Mendeley Data [data.mendeley.com]
- 6. AAV-mediated gene transfer to the mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brainvta.tech [brainvta.tech]
uPSEM792: A Technical Guide to a High-Potency Chemogenetic Tool for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chemogenetics has emerged as a powerful methodology for the precise control of neural circuits, offering significant advantages in neuroscience research and holding promise for future therapeutic applications. Central to this technology is the development of selective, potent, and bioavailable chemical actuators. uPSEM792 is an ultrapotent pharmacologically selective effector molecule (PSEM) designed to activate the engineered PSAM4 (Pharmacologically Selective Actuator Module) family of receptors, namely PSAM4-GlyR and PSAM4-5HT3. This technical guide provides a comprehensive overview of the development of this compound, its mechanism of action, and its significant advantages in research. It details its pharmacological properties, experimental protocols for its use in key research applications, and its pharmacokinetic profile, underscoring its utility for in vivo studies in both rodent and primate models.
Introduction to this compound and the PSAM4 System
The PSAM4-PSEM system represents a significant advancement in chemogenetic technology. The PSAM4 receptors are chimeric ligand-gated ion channels, created by fusing the ligand-binding domain of the α7 nicotinic acetylcholine receptor (nAChR) with the ion pore domain of either the glycine receptor (GlyR) for neuronal inhibition or the serotonin type 3 receptor (5-HT3R) for neuronal activation. These engineered receptors are largely unresponsive to endogenous ligands.
This compound was developed through structural modifications of varenicline, a known smoking cessation drug, to achieve high potency and selectivity for the PSAM4 receptors.[1] It acts as a potent agonist, enabling precise temporal control over the activity of genetically targeted neurons.
Mechanism of Action
The binding of this compound to the ligand-binding domain of the PSAM4 receptor induces a conformational change, leading to the opening of the associated ion pore.
-
PSAM4-GlyR: Activation of the PSAM4-GlyR by this compound opens a chloride-selective channel. The resulting influx of chloride ions hyperpolarizes the neuron, leading to a robust and reversible silencing of neuronal activity.[1]
-
PSAM4-5HT3: Conversely, activation of the PSAM4-5HT3 receptor opens a non-selective cation channel, leading to depolarization and neuronal activation.
This bidirectional control over neuronal firing provides researchers with a versatile tool to investigate the causal role of specific neural populations in complex behaviors and disease states.
Advantages of this compound in Research
The unique properties of this compound offer several key advantages for in vitro and in vivo research:
-
Ultrapotent Agonist: this compound exhibits sub-nanomolar affinity for the PSAM4-GlyR, allowing for the use of very low doses to achieve significant biological effects.[2]
-
High Selectivity: It demonstrates high selectivity for PSAM4 receptors over endogenous receptors, including the α7-nAChR and α4β2-nAChR, minimizing off-target effects.[3]
-
Brain Penetrant: this compound readily crosses the blood-brain barrier, making it suitable for non-invasive systemic administration in animal models.[4]
-
Favorable Pharmacokinetics: It exhibits good brain bioavailability and a relatively slow washout, allowing for sustained modulation of neuronal activity.[4]
-
Versatility: The compatibility of this compound with both inhibitory (PSAM4-GlyR) and excitatory (PSAM4-5HT3) receptors provides a flexible platform for a wide range of neuroscience research applications.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor | Ki (nM) | Fold Selectivity vs. PSAM4-GlyR | Reference |
| PSAM4-GlyR | 0.7 | - | [2] |
| PSAM4-5HT3 | <10 | >0.07 | [3] |
| α7-GlyR | >7,000 | >10,000 | [3] |
| α7-5HT3R | >7,000 | >10,000 | [3] |
| 5-HT3R | >7,000 | >10,000 | [3] |
| α4β2 nAChR | 161 | 230 | [3] |
Table 2: Pharmacokinetic Properties of this compound in Rhesus Monkeys (0.87 mg/kg, s.c. administration)
| Parameter | Value | Unit | Reference |
| Tmax (plasma) | 15 | min | [4] |
| Cmax (plasma) | 390.4 | ng/mL | [4] |
| AUC (plasma) | 133.24 | ng/(mL·h) | [4] |
| Half-life | ~90 | min | [4] |
| CSF:plasma ratio | 0.62 | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vivo Neuronal Silencing with Two-Photon Calcium Imaging
This protocol describes the use of this compound to silence genetically targeted neurons in vivo while monitoring their activity using two-photon calcium imaging.
Materials:
-
Mice expressing a genetically encoded calcium indicator (e.g., GCaMP6f) in the desired neuronal population.
-
AAV vector encoding PSAM4-GlyR (e.g., AAV-CamKII-PSAM4-GlyR-IRES-EGFP).
-
This compound hydrochloride, dissolved in sterile saline.
-
Two-photon microscope with a head-fixation apparatus and a treadmill.
Procedure:
-
Viral Vector Injection: Stereotactically inject the AAV-PSAM4-GlyR vector into the brain region of interest in GCaMP6f-expressing mice. Allow 2-3 weeks for robust receptor expression.
-
Cranial Window Implantation: Implant an optical cranial window over the injection site to allow for chronic imaging.
-
Habituation: Habituate the mouse to the head-fixation apparatus and treadmill for several days before the experiment.
-
Baseline Imaging: Record baseline neuronal activity (GCaMP6f fluorescence) using the two-photon microscope while the mouse is stationary and running on the treadmill.
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 3 mg/kg.[5]
-
Post-Injection Imaging: Continuously record neuronal activity for at least 60 minutes post-injection to observe the silencing effect.
-
Data Analysis: Analyze the GCaMP6f fluorescence traces to quantify the change in neuronal activity before and after this compound administration.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol details the procedure for characterizing the electrophysiological effects of this compound on neurons expressing PSAM4-GlyR in acute brain slices.
Materials:
-
Mice previously injected with an AAV vector encoding PSAM4-GlyR.
-
Vibratome for slicing brain tissue.
-
Artificial cerebrospinal fluid (aCSF).
-
Patch-clamp electrophysiology rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes for patch electrodes.
-
This compound hydrochloride.
Procedure:
-
Slice Preparation: Acutely prepare 300 µm thick brain slices from the mouse expressing PSAM4-GlyR using a vibratome in ice-cold aCSF.
-
Recovery: Allow slices to recover in a submerged chamber with oxygenated aCSF for at least 1 hour at room temperature.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Cell Identification: Identify PSAM4-GlyR-expressing neurons (e.g., via a co-expressed fluorescent reporter).
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a targeted neuron.
-
Baseline Measurement: Record baseline membrane potential and input resistance.
-
This compound Application: Bath-apply this compound at a concentration of 10-50 nM.[6]
-
Effect Measurement: Record the changes in membrane potential and input resistance in response to this compound application.
-
Data Analysis: Analyze the electrophysiological recordings to quantify the hyperpolarization and decrease in input resistance induced by this compound.
c-Fos Immunohistochemistry for Mapping Neuronal Activity
This protocol outlines the use of c-Fos as a marker for neuronal activity following in vivo administration of this compound to activate PSAM4-5HT3 expressing neurons.
Materials:
-
Mice injected with an AAV vector encoding PSAM4-5HT3.
-
This compound hydrochloride.
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Vibratome or cryostat for sectioning.
-
Primary antibody against c-Fos.
-
Fluorescently-labeled secondary antibody.
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
This compound Administration: Administer this compound to the mice at an appropriate dose to induce neuronal activation.
-
Perfusion and Fixation: 90-120 minutes after this compound administration, deeply anesthetize the mice and transcardially perfuse with PBS followed by 4% PFA.
-
Post-fixation: Post-fix the brain in 4% PFA overnight at 4°C.
-
Sectioning: Section the brain into 40-50 µm thick sections using a vibratome or cryostat.
-
Immunostaining:
-
Permeabilize and block the sections in a solution containing Triton X-100 and normal serum.
-
Incubate with the primary anti-c-Fos antibody overnight at 4°C.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain with DAPI.
-
-
Imaging: Mount the sections and image using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of c-Fos positive cells in the brain region of interest.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at PSAM4-GlyR
Caption: Signaling cascade initiated by this compound binding to the PSAM4-GlyR.
Experimental Workflow for In Vivo Neuronal Silencing and Calcium Imaging
Caption: Step-by-step workflow for in vivo neuronal silencing experiments.
Conclusion
This compound, in conjunction with the PSAM4 receptor system, represents a state-of-the-art chemogenetic tool with significant advantages for basic and translational neuroscience research. Its high potency, selectivity, and favorable pharmacokinetic profile make it an ideal candidate for dissecting the function of neural circuits with high precision. The detailed protocols and data presented in this guide provide a valuable resource for researchers seeking to leverage the power of this advanced chemogenetic system in their studies. As the field of chemogenetics continues to evolve, tools like this compound will undoubtedly play a crucial role in advancing our understanding of the brain in health and disease.
References
- 1. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 4. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
uPSEM792: An In-depth Technical Guide for In Vivo Chemogenetic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key characteristics of uPSEM792, an ultrapotent and selective agonist for the engineered PSAM4-GlyR ion channel, designed for in vivo research applications. It covers its mechanism of action, pharmacokinetic profile, in vivo efficacy, and detailed experimental considerations.
Core Principles and Mechanism of Action
This compound is a pharmacologically selective effector molecule (PSEM) that potently activates the Pharmacologically Selective Actuator Module (PSAM) designated PSAM4-GlyR. This chemogenetic system is designed for the specific and reversible silencing of neuronal activity.
The PSAM4-GlyR is a chimeric protein constructed from the ligand-binding domain of the α7 nicotinic acetylcholine receptor (nAChR) with specific mutations, fused to the ion pore domain of the glycine receptor (GlyR), a chloride-permeable channel. This compound binds with high affinity to the engineered PSAM4 ligand-binding domain, triggering the opening of the GlyR channel. The subsequent influx of chloride ions hyperpolarizes the neuron, leading to the inhibition of neuronal firing.
It is crucial to note that in certain neuronal populations with a high intracellular chloride concentration, the opening of the PSAM4-GlyR channel can lead to a chloride efflux, resulting in depolarization and a paradoxical excitatory effect. This has been observed in dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs).
Signaling Pathway
The binding of this compound to the PSAM4-GlyR initiates a direct signaling cascade resulting in neuronal silencing or, in specific cases, excitation.
Quantitative Data Summary
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor | Affinity (Ki) | Selectivity over Endogenous Receptors |
| PSAM4-GlyR | 0.7 nM | >10,000-fold vs. α7-GlyR, α7-5HT3R, and 5-HT3R |
| PSAM4-5HT3 | <10 nM | 230-fold vs. α4β2 nAChR |
| α4β2 nAChR | Weak partial agonist |
Table 2: Pharmacokinetic Parameters of this compound in Rhesus Monkeys (0.87 mg/kg dose)
| Administration | Cmax | Tmax | AUC |
| Subcutaneous (s.c.) | 390.4 ng/mL | 15 min | 133.24 ng/(mL·h) |
| Intravenous (i.v.) | 557 ng/mL | - | 114.48 ng/(mL·h) |
| CSF Concentration | |||
| Subcutaneous (s.c.) | 98.95 ng/mL | 120 min | - |
| Intravenous (i.v.) | 112.7 ng/mL | 60 min | - |
Table 3: In Vivo Efficacy of this compound
| Species | Administration Route | Effective Dose | Observed Effect | Duration of Effect |
| Mouse | Intraperitoneal (i.p.) | 3 mg/kg | Strong silencing of hippocampal CA1 neurons | 3-4 hours |
| Mouse | Intraperitoneal (i.p.) | 0.87 mg/kg | Effective dose in behavioral assays | Not specified |
| Rhesus Monkey | Subcutaneous (s.c.) / Intravenous (i.v.) | 0.87 mg/kg | Sufficient brain parenchyma concentrations to activate PSAMs | Detectable in plasma at 48 hours |
Experimental Protocols
Viral Vector Delivery of PSAM4-GlyR in Mice
A common method for expressing PSAM4-GlyR in specific neuronal populations in vivo is through adeno-associated virus (AAV) vectors.
Methodology:
-
Vector Selection: Choose an AAV serotype appropriate for the target brain region and cell type (e.g., AAV1, AAV9). The vector should contain the coding sequence for PSAM4-GlyR, often with a fluorescent reporter (e.g., EGFP, mCherry) for visualization, under the control of a cell-type-specific promoter (e.g., CamKII for excitatory neurons, Synapsin for pan-neuronal expression).
-
Stereotactic Surgery: Anesthetize the mouse and place it in a stereotactic frame.
-
Craniotomy: Expose the skull and drill a small burr hole over the target brain region.
-
Viral Injection: Using a microinjection syringe, slowly infuse the AAV vector into the target area.
-
Post-operative Care: Suture the incision and provide post-operative analgesia and monitoring. Allow several weeks for viral expression before subsequent experiments.
In Vivo Two-Photon Calcium Imaging
This technique allows for the monitoring of neuronal activity in PSAM4-GlyR-expressing cells following this compound administration.
Methodology:
-
Animal Preparation: Use a mouse expressing a genetically encoded calcium indicator (e.g., GCaMP6f) in the neurons of interest, which have also been transduced with the PSAM4-GlyR vector. A cranial window is typically implanted over the brain region of interest. The mouse is head-fixed under a two-photon microscope.
-
Baseline Imaging: Record baseline neuronal activity (calcium transients) before this compound administration.
-
This compound Administration: Administer this compound via the desired route (e.g., i.p. injection of 3 mg/kg).
-
Post-administration Imaging: Continuously record calcium dynamics in the same field of view to observe the silencing effect of this compound on neuronal activity.
-
Data Analysis: Analyze the fluorescence changes over time to quantify the reduction in neuronal activity.
In Vivo Electrophysiology
Directly measures the electrical activity of neurons to confirm the silencing or modulatory effects of this compound.
Methodology:
-
Electrode Implantation: Surgically implant a microelectrode array or a single electrode into the target brain region where neurons express PSAM4-GlyR.
-
Baseline Recording: Record baseline single-unit activity or local field potentials in the awake, behaving animal.
-
This compound Administration: Administer this compound.
-
Post-administration Recording: Continue to record neuronal activity to measure changes in firing rate, spike patterns, or other electrophysiological parameters.
-
Data Analysis: Compare the pre- and post-administration recordings to quantify the effect of this compound on neuronal firing.
Mandatory Visualizations
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study using this compound.
Paradoxical Excitation
This diagram illustrates the logical relationship leading to the potential for paradoxical excitation in neurons with high intracellular chloride.
Conclusion
This compound, in conjunction with the PSAM4-GlyR receptor, offers a powerful and highly selective tool for the in vivo silencing of genetically targeted neurons. Its high potency and favorable pharmacokinetic profile in non-human primates make it a valuable asset for neuroscience research. However, researchers must be mindful of the potential for paradoxical excitatory effects in specific neuronal populations and should carefully validate the outcome of PSAM4-GlyR activation in their cells of interest. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this advanced chemogenetic technology in a research setting.
Methodological & Application
Application Notes and Protocols for uPSEM792-Mediated In Vivo Neuronal Silencing in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of uPSEM792 for in vivo neuronal silencing in mice. This chemogenetic tool offers a potent and selective method for reversibly inhibiting specific neuronal populations, enabling detailed investigation of neural circuit function and its role in behavior and disease.
Introduction
The this compound/PSAM4-GlyR system is a powerful chemogenetic tool for neuronal silencing. It consists of a Pharmacologically Selective Actuator Module (PSAM), the engineered PSAM4-GlyR receptor, and a Pharmacologically Selective Effector Molecule (PSEM), the ultrapotent and selective agonist this compound.[1] The PSAM4-GlyR is a chimeric ion channel created by fusing a modified ligand-binding domain from the α7 nicotinic acetylcholine receptor to the chloride-permeable ion pore of the glycine receptor.[2][3] this compound is a potent agonist for this engineered receptor, with a Ki of 0.7 nM for PSAM4-GlyR.[4] When this compound binds to PSAM4-GlyR, it opens the chloride channel, leading to an influx of chloride ions and subsequent hyperpolarization and silencing of the neuron. This system provides a highly selective method for controlling neuronal activity, as this compound has minimal off-target effects at effective doses.
Data Presentation
Table 1: this compound Pharmacokinetics and Efficacy
| Parameter | Value | Species | Administration Route | Reference |
| Lowest Effective Dose (LED) | 1 mg/kg | Mouse | Intraperitoneal | [5] |
| Dose for Robust Silencing | 3 mg/kg | Mouse | Intraperitoneal | [4][5] |
| Duration of Action | 3-4 hours | Mouse | Intraperitoneal | [5] |
| Brain Penetrance | Yes | Mouse | Intraperitoneal | [1] |
Table 2: PSAM4-GlyR Agonist Selectivity
| Agonist | Receptor | Selectivity | Reference |
| This compound | PSAM4-GlyR | >10,000-fold over α7-GlyR, α7-5HT3, and 5HT3-R | [4] |
| This compound | PSAM4-GlyR | 230-fold over α4β2 nAChR | [4] |
Experimental Protocols
Protocol 1: Stereotaxic Injection of AAV-CamKIIα-PSAM4-GlyR-IRES-EGFP in the Mouse Hippocampus
This protocol describes the procedure for targeted expression of the PSAM4-GlyR in hippocampal pyramidal neurons.
Materials:
-
Adeno-associated virus (AAV) encoding CamKIIα-PSAM4-GlyR-IRES-EGFP (e.g., rAAV1 serotype)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Nanoliter injection system (e.g., Nanoject III)
-
Glass micropipettes
-
Surgical tools (drill, forceps, sutures)
-
Analgesics for post-operative care
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance). Place the mouse in the stereotaxic frame and ensure the head is level.
-
Craniotomy: After exposing the skull, identify the coordinates for the target hippocampal region (e.g., CA1) relative to bregma.[6] Drill a small burr hole through the skull at the target coordinates.
-
Virus Loading: Load the AAV-CamKIIα-PSAM4-GlyR-IRES-EGFP into a glass micropipette.
-
Injection: Slowly lower the micropipette to the desired depth in the hippocampus. Inject the virus at a slow rate (e.g., 100 nL/min) to prevent tissue damage.[7] The total volume will depend on the virus titer and desired expression area.
-
Pipette Retraction: After injection, leave the pipette in place for 5-10 minutes to allow for diffusion and prevent backflow upon retraction.[8]
-
Closure and Recovery: Slowly withdraw the pipette. Suture the incision and provide post-operative care, including analgesics. Allow 2-3 weeks for viral expression before proceeding with experiments.
Protocol 2: In Vivo Two-Photon Calcium Imaging of Neuronal Silencing
This protocol details the imaging of neuronal activity in head-fixed mice to visualize the silencing effect of this compound.
Materials:
-
Two-photon microscope with a Ti:Sapphire laser
-
Head-fixation apparatus
-
GCaMP6f transgenic mice (e.g., Thy1-GCaMP6f) previously injected with AAV-CamKIIα-PSAM4-GlyR-IRES-EGFP
-
This compound solution (dissolved in saline)
-
Treadmill or other behavioral apparatus
Procedure:
-
Head-Fixation: Acclimate the mouse to the head-fixation setup over several days. On the day of the experiment, secure the head-fixed mouse under the two-photon microscope.
-
Baseline Imaging: Locate the hippocampal region expressing both GCaMP6f and PSAM4-GlyR-EGFP. Acquire baseline calcium imaging data while the mouse is stationary and during a behavioral task (e.g., running on a treadmill).[4][5]
-
This compound Administration: Administer this compound via intraperitoneal injection (e.g., 3 mg/kg).
-
Post-Injection Imaging: Continuously record calcium dynamics from the same neuronal population following this compound injection.[4][5] A significant reduction in calcium transients in neurons expressing PSAM4-GlyR indicates successful silencing.
-
Data Analysis: Quantify the changes in neuronal activity (e.g., frequency and amplitude of calcium transients) before and after this compound administration.
Protocol 3: Unilateral Substantia Nigra pars reticulata (SNr) Silencing and Contralateral Rotation Assay
This behavioral assay is used to assess the in vivo efficacy of this compound by measuring motor output changes.
Materials:
-
Mice with unilateral expression of PSAM4-GlyR in the SNr
-
Open field arena
-
Video tracking system
-
This compound solution
Procedure:
-
Habituation: Place the mouse in the open field arena and allow it to habituate for a defined period.
-
Baseline Recording: Record the mouse's spontaneous rotational behavior (full 360° turns) for a baseline period.
-
This compound Administration: Inject the mouse with this compound (e.g., 1 mg/kg, i.p.).
-
Post-Injection Recording: Immediately after injection, return the mouse to the open field and record its rotational behavior for an extended period (e.g., 1-2 hours).[9]
-
Data Analysis: Quantify the number of contralateral rotations (rotations away from the side of the SNr silencing). A significant increase in contralateral rotations indicates successful neuronal silencing in the SNr.
Mandatory Visualization
Caption: this compound binds to and activates the PSAM4-GlyR, leading to neuronal silencing.
Caption: Workflow for this compound-mediated neuronal silencing experiments in mice.
Important Considerations
-
Chloride Homeostasis: It is important to note that in some neuronal types, particularly those with a high intracellular chloride concentration, activation of a chloride conductance can be depolarizing and even excitatory.[10][11] Therefore, it is crucial to validate the inhibitory effect of the this compound/PSAM4-GlyR system in the specific neuronal population of interest.
-
Controls: Appropriate controls are essential for interpreting the results. These include animals expressing a fluorescent protein without the PSAM4-GlyR to control for any effects of the viral expression and vehicle injections to control for the effects of the injection procedure and the vehicle itself.
-
Dose-Response: The optimal dose of this compound may vary depending on the specific neuronal population, the level of PSAM4-GlyR expression, and the desired level and duration of silencing. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemogenetic Silencing of NaV1.8-Positive Sensory Neurons Reverses Chronic Neuropathic and Bone Cancer Pain in FLEx PSAM4-GlyR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. komiyamalab.biosci.ucsd.edu [komiyamalab.biosci.ucsd.edu]
- 6. A new AAV tool for highly preferentially targeting hippocampal CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology [protocols.io]
- 9. Frontiers | Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice [frontiersin.org]
- 10. elifesciences.org [elifesciences.org]
- 11. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
Application Notes and Protocols for uPSEM792 Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the administration of uPSEM792, a potent and selective agonist for the chemogenetic receptor PSAM4-GlyR, in rodent models. The protocols outlined below are designed to ensure accurate and reproducible experimental outcomes while adhering to best practices in animal welfare.
Introduction
This compound is a powerful tool for in vivo neuroscience research, enabling the precise temporal control of neuronal activity in animals expressing the corresponding engineered PSAM4-GlyR ion channel. As a brain-penetrant compound, this compound allows for non-invasive manipulation of neural circuits, making it an invaluable asset in studying the causal relationship between neuronal function and behavior. This document provides comprehensive protocols for the preparation and intraperitoneal administration of this compound in both mice and rats.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the intraperitoneal (IP) administration of this compound in rodents.
| Parameter | Mouse | Rat |
| Lowest Effective Dose (LED) | 1 mg/kg | Not explicitly defined, but rodent studies serve as a basis for primate studies. |
| Administration Route | Intraperitoneal (IP) Injection | Intraperitoneal (IP) Injection |
| Recommended Needle Gauge | 25-27g | 23-25g |
| Maximum Injection Volume | < 10 ml/kg | < 10 ml/kg |
| Duration of Action | 3-4 hours | Not explicitly defined. |
| Vehicle | Sterile Water or Saline | Sterile Water or Saline |
Experimental Protocols
Materials
-
This compound hydrochloride
-
Sterile water or 0.9% sterile saline
-
Sterile syringes (1 mL)
-
Sterile needles (appropriate gauge for the animal)
-
70% ethanol wipes
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Protocol 1: Preparation of this compound Solution
This compound hydrochloride is soluble in water.[1] This protocol describes the preparation of a stock solution and subsequent dilution to the final working concentration.
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg) and the weight of the animals to be injected, calculate the total mass of this compound hydrochloride needed.
-
Prepare a stock solution:
-
Accurately weigh the calculated amount of this compound hydrochloride.
-
Dissolve the powder in a known volume of sterile water or saline to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing if necessary.
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
-
-
Prepare the working solution:
-
On the day of the experiment, thaw the stock solution.
-
Dilute the stock solution with sterile saline to the final desired concentration for injection. The final volume per animal should be within the recommended guidelines (see table above).
-
Protocol 2: Intraperitoneal (IP) Injection in Rodents
This protocol details the procedure for administering this compound via intraperitoneal injection. Proper handling and restraint are crucial for the safety of both the animal and the researcher.
-
Animal Preparation:
-
Weigh the animal accurately to determine the precise volume of this compound solution to be administered.
-
Familiarize the animal with handling to reduce stress.
-
-
Restraint:
-
Mouse: Use a one-handed or two-handed scruffing technique to immobilize the head and body.
-
Rat: For smaller rats, a similar scruffing technique can be used. For larger rats, a two-person technique is recommended, with one person restraining the upper body and the other securing the hindlimbs.[3][4] Alternatively, wrapping the rat in a towel can provide secure restraint.[3][4]
-
-
Injection Procedure:
-
Position the animal in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[4]
-
Locate the injection site in the lower right or left abdominal quadrant.[3][5] Avoid the midline to prevent injection into the bladder or cecum.[6]
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.[3][5]
-
Before injecting, gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle.[3][6]
-
Slowly depress the plunger to administer the solution.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Protocol 3: Post-Administration Monitoring
Careful monitoring after injection is essential to ensure the well-being of the animal and to observe the effects of this compound.
-
Immediate Monitoring (first 30-60 minutes):
-
Observe the animal for any signs of distress, such as abnormal posture, labored breathing, or excessive grooming.
-
Check the injection site for any bleeding or leakage. Apply gentle pressure if necessary.[7]
-
-
Short-term Monitoring (1-4 hours post-injection):
-
This is the expected window of this compound's behavioral effects.[3]
-
Conduct behavioral assays as per the experimental design.
-
Continue to monitor for any adverse reactions.
-
-
Long-term Monitoring (24 hours and beyond):
-
Monitor the animal's general health, including food and water intake, and overall activity levels.
-
Any unexpected adverse events should be documented and reported in accordance with institutional guidelines.[8]
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound-mediated neuronal silencing via the PSAM4-GlyR.
Experimental Workflow
Caption: A typical experimental workflow for in vivo chemogenetics with this compound.
References
- 1. uPSEM 792 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. research.unc.edu [research.unc.edu]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 7. stg-olac.berkeley.edu [stg-olac.berkeley.edu]
- 8. services.anu.edu.au [services.anu.edu.au]
Application Notes and Protocols for uPSEM792 in Two-Photon Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing uPSEM792, a potent and selective agonist for the Pharmacologically Selective Actuator Module (PSAM)4-GlyR, in conjunction with two-photon calcium imaging to achieve targeted neuronal silencing. This chemogenetic system offers precise temporal and spatial control of neuronal activity, enabling detailed investigation of neural circuit function and its role in various physiological and pathological states. The combination of PSAM4-GlyR-mediated inhibition with the high-resolution functional readout of two-photon calcium imaging provides a powerful tool for modern neuroscience research.
This compound activates the PSAM4-GlyR, a chimeric ion channel composed of a modified ligand-binding domain of the α7 nicotinic acetylcholine receptor and the chloride-conducting pore of the glycine receptor.[1] Activation of PSAM4-GlyR by this compound leads to an influx of chloride ions, which can result in hyperpolarization and a shunting effect, thereby inhibiting neuronal activity.[2] However, in some neuronal types, its activation may lead to depolarization and, at higher concentrations, depolarization block.[3][4] This document outlines the necessary protocols, from viral vector delivery to data analysis, for effectively implementing this technology in your research.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the use of this compound and PSAM4-GlyR.
Table 1: this compound In Vitro and In Vivo Parameters
| Parameter | Value | Species/System | Notes |
| In Vitro EC50 (PSAM4-GlyR) | 1-15 nM | Acute mouse brain slices | Effective concentration for suppressing neuronal firing in cortical neurons.[2] |
| In Vitro Concentration for Depolarization | 10 nM | Mouse sensory neurons | Produced depolarization and decreased input resistance.[2] |
| In Vitro Concentration for Depolarization Block | 50 nM | Mouse D1-Medium Spiny Neurons | A subset of neurons entered depolarization block.[3] |
| In Vivo Effective Dose (i.p.) | 3 mg/kg | Mouse | Resulted in strong silencing of hippocampal CA1 neurons.[5] |
| Ki for PSAM4-GlyR | ~0.7 nM | Recombinant receptors | High affinity binding to the PSAM4-GlyR. |
Table 2: Example Calcium Imaging Parameters for GCaMP6f
| Parameter | Value | Notes |
| Excitation Wavelength | 920 nm | Optimal for GCaMP6f excitation. |
| Laser Power at Objective | < 50 mW | Minimize phototoxicity and photobleaching. |
| Frame Rate | 15-30 Hz | Sufficient for capturing the dynamics of most calcium transients. |
| Resolution | 512 x 512 pixels | Provides a good balance between spatial resolution and acquisition speed. |
| Field of View | 200-500 µm | Dependent on the objective and desired imaging area. |
Signaling Pathway and Experimental Workflow
PSAM4-GlyR Signaling Pathway
The activation of PSAM4-GlyR by this compound initiates a signaling cascade that leads to neuronal silencing. The following diagram illustrates this pathway.
Experimental Workflow
The overall experimental workflow for using this compound in two-photon calcium imaging experiments is depicted below.
Experimental Protocols
Protocol 1: Viral Vector Delivery and Cranial Window Implantation
Objective: To express PSAM4-GlyR in the target neuronal population and prepare the animal for chronic in vivo imaging.
Materials:
-
Adeno-associated virus (AAV) encoding PSAM4-GlyR (e.g., rAAV1-CamkII::PSAM4-GlyR-IRES-EGFP)
-
Stereotaxic surgery setup
-
Anesthesia machine
-
Surgical drill
-
Glass micropipettes
-
Microinjection pump
-
Circular cover glass (3-5 mm diameter)
-
Dental cement
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the mouse (e.g., with isoflurane) and secure it in a stereotaxic frame. Maintain body temperature with a heating pad.
-
Craniotomy: Expose the skull and perform a craniotomy (3-5 mm diameter) over the brain region of interest.[6][7]
-
Viral Injection:
-
Load a glass micropipette with the AAV solution.
-
Slowly lower the pipette to the desired coordinates in the target brain region.
-
Inject the virus at a slow rate (e.g., 50-100 nL/min) to minimize tissue damage.
-
After injection, leave the pipette in place for 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Cranial Window Implantation:
-
Carefully place a sterile circular cover glass over the craniotomy, directly onto the dura mater.[8]
-
Secure the cover glass to the skull using dental cement. A head-post for fixation during imaging can also be embedded in the cement.
-
-
Post-operative Care: Administer analgesics and antibiotics as per your institution's animal care guidelines. Allow the animal to recover for at least 2-3 weeks to ensure robust expression of the viral construct.[9]
Protocol 2: In Vivo Two-Photon Calcium Imaging
Objective: To record neuronal calcium dynamics before and after the administration of this compound.
Materials:
-
Two-photon microscope with a tunable femtosecond laser
-
Water-immersion objective
-
Animal head-fixation apparatus
-
Behavioral apparatus (if applicable, e.g., treadmill)[5]
-
This compound solution (dissolved in saline or other appropriate vehicle)
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Habituation: Habituate the animal to the head-fixation and imaging setup for several days prior to the experiment to minimize stress-induced artifacts.
-
Baseline Imaging Session:
-
Secure the head-fixed animal under the two-photon microscope.
-
Locate the region of interest expressing both the calcium indicator (e.g., GCaMP6f) and the PSAM4-GlyR construct (e.g., identified by EGFP fluorescence).
-
Set the imaging parameters (e.g., laser wavelength at 920 nm for GCaMP6f, laser power, frame rate, and resolution).
-
Acquire baseline calcium imaging data for a sufficient duration (e.g., 15-30 minutes) to establish a stable baseline of neuronal activity.
-
-
This compound Administration:
-
Administer this compound via i.p. injection at the desired dose (e.g., 3 mg/kg).[5]
-
Alternatively, for more rapid and localized effects, direct cortical application may be considered if the experimental design allows.
-
-
Post-Administration Imaging Session:
-
Begin acquiring calcium imaging data immediately after or within a few minutes of this compound administration.
-
Continue imaging for an extended period (e.g., 1-2 hours) to observe the onset, peak, and duration of the silencing effect.
-
Protocol 3: Data Analysis
Objective: To quantify the effect of this compound on neuronal calcium dynamics.
Software:
-
Image processing software (e.g., ImageJ/Fiji, MATLAB, Python with relevant libraries)
-
Calcium imaging analysis packages (e.g., Suite2p, CaImAn)[10][11]
Procedure:
-
Preprocessing:
-
Motion Correction: Correct for any movement artifacts in the raw imaging data.
-
ROI Segmentation: Identify individual neurons (regions of interest, ROIs) based on their fluorescence. Automated algorithms available in packages like Suite2p or CaImAn are recommended for unbiased ROI detection.[12]
-
-
Fluorescence Trace Extraction:
-
Extract the mean fluorescence intensity for each ROI over time.
-
Calculate the change in fluorescence relative to baseline (ΔF/F) for each neuron. The baseline fluorescence (F0) can be calculated using various methods, such as a sliding window minimum or the mean of the lowest fluorescence values.[13]
-
-
Quantitative Analysis:
-
Calcium Event Detection: Identify calcium transients (events) in the ΔF/F traces.
-
Quantify Event Parameters: For each neuron, calculate the following parameters before and after this compound administration:
-
Event Frequency: The number of calcium events per unit of time.
-
Event Amplitude: The peak ΔF/F of each event.
-
Event Duration: The width of the calcium event at half-maximum amplitude.
-
-
Statistical Analysis: Perform appropriate statistical tests to compare the pre- and post-uPSEM792 conditions for each parameter.
-
Logical Relationships in Data Analysis
The following diagram illustrates the logical flow of the data analysis pipeline.
Conclusion
The combination of this compound-mediated chemogenetic silencing and two-photon calcium imaging provides a robust and precise method for dissecting the function of specific neuronal populations in the context of intact neural circuits. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at understanding the causal role of neuronal activity in a wide range of biological processes. Careful consideration of the potential for depolarizing effects in certain cell types is crucial for accurate data interpretation.[4] By following these guidelines, researchers can leverage this powerful technology to advance our understanding of the brain in both health and disease.
References
- 1. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A humanized chemogenetic system inhibits murine pain-related behavior and hyperactivity in human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Viral Injection and Cranial Window Implantation for In Vivo Two-Photon Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maxplanckneuroscience.org [maxplanckneuroscience.org]
- 8. Cranial imaging window implantation technique for longitudinal multimodal imaging of the brain environment in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis pipelines for calcium imaging data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Imaging and the Curse of Negativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Automated analysis of cellular signals from large-scale calcium imaging data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Effects of Event Detection Methods on the Analysis and Interpretation of Ca2+ Imaging Data - PMC [pmc.ncbi.nlm.nih.gov]
Guide to In Vivo Electrophysiology with uPSEM792
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides detailed application notes and protocols for utilizing uPSEM792, a potent and selective agonist for the Pharmacologically Selective Actuator Module (PSAM)4-GlyR, in in vivo electrophysiology experiments. This compound enables reversible silencing of neuronal activity, offering a powerful tool for dissecting neural circuit function and investigating the therapeutic potential of neuronal inhibition.
Introduction to this compound and PSAM4-GlyR
This compound is a synthetic small molecule that potently and selectively activates the engineered PSAM4-GlyR ion channel.[1][2] PSAM4-GlyR is a chimeric receptor composed of a modified ligand-binding domain from the α7 nicotinic acetylcholine receptor and the ion pore domain of the glycine receptor.[3] This design renders the channel insensitive to endogenous ligands but highly responsive to this compound. Upon binding of this compound, the PSAM4-GlyR channel opens, allowing the passage of chloride ions. In most mature neurons, the influx of chloride leads to hyperpolarization or shunting inhibition, effectively silencing neuronal activity.[3]
Key Features of the this compound/PSAM4-GlyR System:
-
High Potency and Selectivity: this compound exhibits sub-nanomolar affinity (Ki of 0.7 nM) for PSAM4-GlyR and high selectivity over native receptors, minimizing off-target effects.[2]
-
Reversible Inhibition: The silencing effect is reversible, allowing for the study of neuronal function before, during, and after inhibition.
-
Inert Ligand: this compound is pharmacologically inert in the absence of PSAM4-GlyR expression.
-
Brain Penetrant: this compound effectively crosses the blood-brain barrier, enabling systemic administration for in vivo studies.[2]
Critical Experimental Consideration: Chloride Reversal Potential
The inhibitory effect of PSAM4-GlyR activation is dependent on the chloride equilibrium potential (ECl) of the target neurons. In neurons with a depolarized ECl, activation of PSAM4-GlyR can lead to chloride efflux, resulting in depolarization and, in some cases, neuronal activation.[4][5] Therefore, it is crucial to validate the inhibitory effect of the this compound/PSAM4-GlyR system in the specific neuronal population of interest prior to extensive behavioral or electrophysiological experiments.
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Species | Reference |
| Affinity (Ki) for PSAM4-GlyR | 0.7 nM | In vitro | [2] |
| Lowest Effective Dose (LED) in vivo | 1 mg/kg (i.p.) | Mouse | [1][2] |
| Effective Silencing Dose in vivo | 3 mg/kg (i.p.) | Mouse | [2] |
| Duration of Action in vivo | 3-4 hours | Mouse | [1] |
Table 2: Recommended Viral Vectors for PSAM4-GlyR Expression
| Viral Vector | Promoter | Serotype | Key Features | Supplier Examples |
| AAV-CamKII-PSAM4-GlyR-IRES-EGFP | CamKII | AAV1, AAV9 | Excitatory neuron-specific expression. Includes EGFP for visualization. | Addgene[6] |
| AAV-SYN-flex-PSAM4-GlyR-IRES-EGFP | Synapsin | AAV9 | Cre-dependent expression in neurons. Includes EGFP. | Addgene[7] |
Experimental Protocols
Protocol 1: Stereotactic Viral Vector Delivery for PSAM4-GlyR Expression
This protocol describes the surgical procedure for delivering an adeno-associated virus (AAV) encoding PSAM4-GlyR to a specific brain region of interest.
Materials:
-
AAV encoding PSAM4-GlyR (e.g., AAV-CamKII-PSAM4-GlyR-IRES-EGFP)
-
Stereotactic surgery setup (frame, drill, injector pump)
-
Anesthesia machine
-
Hamilton syringe with a 33-gauge needle
-
Surgical tools (scalpel, forceps, sutures)
-
Analgesics and antibiotics
-
Animal monitoring equipment (heating pad, etc.)
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (or another appropriate anesthetic) and place it in the stereotactic frame. Ensure the head is level. Administer pre-operative analgesics.
-
Surgical Site Preparation: Shave the fur over the scalp and sterilize the area with betadine and ethanol. Make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target brain region. Carefully remove the dura mater to expose the brain surface.
-
Viral Injection: Lower the injection needle to the predetermined coordinates. Infuse the AAV solution at a slow rate (e.g., 100 nL/min) to a total volume of 200-500 nL.
-
Needle Retraction and Wound Closure: Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow. Slowly retract the needle. Suture the incision.
-
Post-operative Care: Administer post-operative analgesics and monitor the animal until it has fully recovered from anesthesia. Allow 3-4 weeks for robust viral expression before proceeding with electrophysiology experiments.
Protocol 2: In Vivo Electrophysiology with this compound
This protocol outlines the procedure for performing in vivo extracellular electrophysiological recordings in animals expressing PSAM4-GlyR, followed by the administration of this compound to induce neuronal silencing.
Materials:
-
Animal with confirmed PSAM4-GlyR expression
-
Electrophysiology recording system (amplifier, data acquisition system)
-
Microdrive with recording electrodes (e.g., tetrodes, silicon probes)
-
This compound solution (dissolved in sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Faraday cage
Procedure:
-
Electrode Implantation: Perform a second surgery to implant the microdrive and recording electrodes targeted to the brain region expressing PSAM4-GlyR. Allow for a recovery period of at least one week.
-
Baseline Recording: Connect the implanted electrode to the recording system. Allow the animal to habituate to the recording setup. Record baseline neuronal activity for a stable period (e.g., 30-60 minutes). This should include spontaneous activity and, if applicable, task-evoked activity.
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 1-3 mg/kg.[1][2]
-
Post-Injection Recording: Continue to record neuronal activity for at least 3-4 hours following the injection to observe the onset, peak, and duration of the silencing effect.
-
Data Analysis: Analyze the recorded data to quantify changes in firing rate, spike waveform, and other relevant electrophysiological parameters before and after this compound administration.
-
Histological Verification: At the end of the experiment, perfuse the animal and prepare brain slices for histological analysis to confirm electrode placement and viral expression (e.g., by visualizing EGFP fluorescence).
Control Experiments
To ensure the observed effects are due to the specific activation of PSAM4-GlyR by this compound, the following control experiments are essential:
-
Vehicle Control: Inject a vehicle solution (e.g., sterile saline) instead of this compound in animals expressing PSAM4-GlyR to control for injection-related stress or volume effects.
-
This compound in Non-expressing Animals: Administer this compound to animals that have not been injected with the PSAM4-GlyR virus to control for any potential off-target effects of the compound.
-
Expression of a Reporter Gene Only: Inject a control virus expressing only a fluorescent reporter (e.g., EGFP) without PSAM4-GlyR and administer this compound to ensure that the viral transduction itself does not alter neuronal activity in response to the compound.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A humanized chemogenetic system inhibits murine pain-related behavior and hyperactivity in human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
- 5. elifesciences.org [elifesciences.org]
- 6. addgene.org [addgene.org]
- 7. addgene.org [addgene.org]
Application Notes and Protocols for uPSEM792 in Primate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
uPSEM792 is a potent and selective agonist for Pharmacologically Selective Actuator Modules (PSAMs), specifically targeting PSAM4-GlyR and PSAM4-5HT3 chimeric ion channels.[1][2][3][4] This chemogenetic tool allows for precise, reversible silencing of neuronal activity in vivo, making it a valuable asset for neuroscience research in primate models. These application notes provide a comprehensive overview of the recommended dosage, pharmacokinetics, and experimental protocols for the use of this compound in non-human primate studies, based on currently available research.
Mechanism of Action
This compound is a "Pharmacologically Selective Effector Molecule" (PSEM) that selectively binds to and activates engineered PSAM ion channels.[5] These channels are chimeric ligand-gated ion channels (LGICs) that combine the ligand-binding domain of a mutated α7 nicotinic acetylcholine receptor (α7-nAChR) with the ion pore domain of either the inhibitory glycine receptor (GlyR) or the excitatory 5-HT3a receptor.[5] this compound exhibits high selectivity for PSAMs over endogenous receptors, including a 230-fold selectivity for PSAM4-GlyR over the α4β2 nicotinic acetylcholine receptor.[3][4] Activation of PSAM4-GlyR by this compound leads to the opening of a chloride-selective channel, resulting in hyperpolarization and subsequent silencing of the targeted neuron.
Caption: Signaling pathway of this compound in a target neuron expressing PSAM4-GlyR.
Recommended Dosage and Administration
Based on primate studies, a dosage of 0.87 mg/kg of this compound has been shown to be effective and well-tolerated in rhesus monkeys.[5][6][7] This dosage was selected based on the lowest effective doses determined in mouse behavioral assays.[8] this compound can be administered via both intravenous (i.v.) and subcutaneous (s.c.) routes.
Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of this compound in rhesus monkeys following a single 0.87 mg/kg dose.
Table 1: Pharmacokinetic Parameters of this compound in Plasma and Cerebrospinal Fluid (CSF)
| Parameter | Intravenous (i.v.) Administration | Subcutaneous (s.c.) Administration |
| Plasma | ||
| Cmax | 557 ng/mL | 390.4 ng/mL |
| Tmax | - | 15 min |
| AUC | 114.48 ng/(mL·h) | 133.24 ng/(mL·h) |
| CSF | ||
| Cmax | 2.06 ng/mL (4.91 nM) | 2.67 ng/mL (6.37 nM) |
| Tmax | 90 min | 30 min |
Data sourced from Raper et al.[5]
Table 2: Brain Microdialysate Concentrations of this compound after Subcutaneous Administration
| Time Post-Injection | Concentration (ng/mL) | Molar Concentration (nM) |
| 45 min | 41.9 | 150 |
| 85 min | 67.7 | 243 |
| 125 min | 70.7 | 254 |
Data sourced from a study in the putamen of a rhesus monkey.[8]
These data indicate that this compound effectively crosses the blood-brain barrier and reaches concentrations in the brain parenchyma sufficient to activate PSAMs.[5] Plasma concentrations of this compound were observed to slowly decline over approximately 6 hours and were still detectable at 48 hours post-injection.[5]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in primate studies.
Animal Models
-
Species: Rhesus monkeys (Macaca mulatta).[5]
-
Housing: Animals should be housed in a facility accredited by the Association for Assessment and Accreditation of Laboratory Animal Care International (AAALAC). Housing conditions should adhere to the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Drug Formulation and Administration
-
Formulation: this compound hydrochloride is soluble in water.[3][4] For administration, it can be dissolved in sterile saline. The solution should be passed through a 0.22-micron sterile filter before injection.[8]
-
Dosage: 0.87 mg/kg (this corresponds to 1.0 mg/kg before correction for the chloride counterion).[8]
-
Routes of Administration:
-
Intravenous (i.v.): Administered via a catheter placed in a suitable vein.
-
Subcutaneous (s.c.): Injected into a subcutaneous space, for example, between the shoulder blades.
-
Sample Collection and Processing
-
Blood (Plasma) Collection:
-
Cerebrospinal Fluid (CSF) Collection:
-
Brain Microdialysis:
-
Implant a microdialysis guide cannula into the brain region of interest (e.g., putamen).
-
On the day of the experiment, insert a microdialysis probe.
-
Perfuse the probe with artificial CSF at a constant flow rate.
-
Collect microdialysate samples at predetermined time intervals before and after drug administration.[8]
-
Caption: Experimental workflow for a typical primate study with this compound.
Safety and Tolerability
In studies with rhesus monkeys, this compound at a dose of 0.87 mg/kg was well-tolerated.[5] There were no significant effects on heart rate or sleep compared to vehicle injections.[5][6] Furthermore, analyses did not detect metabolism of this compound to varenicline or hydroxyvarenicline.[5][6]
Conclusion
This compound is a promising chemogenetic tool for neuroscience research in non-human primates. A dose of 0.87 mg/kg administered intravenously or subcutaneously has been demonstrated to be effective in achieving brain concentrations sufficient for PSAM activation with a favorable safety profile. The protocols outlined in these application notes provide a foundation for the successful implementation of this compound in primate studies. Researchers should always adhere to institutional and national guidelines for animal research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Preparation of uPSEM792 Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of uPSEM792 solutions for in vivo injection, catering to various experimental needs. This compound is a potent and selective agonist for Pharmacologically Selective Actuator Modules (PSAMs), specifically PSAM4-GlyR and PSAM4-5HT3, making it a valuable tool in chemogenetic research.
Compound Information
| Property | Value | Source |
| Molecular Weight | 277.75 g/mol (hydrochloride salt) | [1] |
| Formula | C₁₄H₁₅N₃O · HCl | [1] |
| Appearance | Off-white to light yellow solid/powder | [1][2] |
| Purity | ≥98% (HPLC) | [1] |
Solubility
This compound hydrochloride exhibits good solubility in aqueous solutions and common laboratory solvents.
| Solvent | Solubility | Source |
| Water | Soluble up to 100 mM | [3] |
| DMSO | ≥ 100 mg/mL | [2] |
| DMSO | 2 mg/mL (clear solution) | [1] |
Note: The hygroscopic nature of DMSO can impact solubility; it is recommended to use newly opened DMSO.[2]
Recommended Storage
Proper storage is crucial to maintain the stability and activity of this compound.
| Condition | Duration | Source |
| Solid Form (at -20°C) | As per manufacturer's recommendations | |
| Solid Form (at 2-8°C, desiccated) | As per manufacturer's recommendations | [1] |
| Stock Solutions (in solvent at -80°C) | Up to 6 months | [2][4] |
| Stock Solutions (in solvent at -20°C) | Up to 1 month | [2][3][4] |
Handling Precautions:
-
Prepare solutions on the day of use if possible.[3]
-
If storage is necessary, aliquot solutions to prevent repeated freeze-thaw cycles.[4]
-
Before use, equilibrate solutions to room temperature and ensure no precipitation is present.[3]
-
Protect from light.[2]
Experimental Protocols for Injectable Solutions
Several formulations have been successfully used for in vivo administration of this compound. The choice of formulation may depend on the desired vehicle, concentration, and route of administration.
Protocol 1: Saline-Based Formulation
This protocol is suitable for subcutaneous (s.c.) or intravenous (i.v.) injections where a simple aqueous solution is preferred.
Materials:
-
This compound hydrochloride
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weigh the required amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to achieve the desired final concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[2]
-
Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial before administration.[5]
Protocol 2: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is designed for achieving higher concentrations and is suitable for various routes of administration.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate sterile tube, add the required volumes of each solvent in the following order: 10% DMSO (from the stock solution), 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Mix thoroughly after the addition of each component.
-
This protocol can yield a clear solution of at least 9.5 mg/mL.[2]
Protocol 3: DMSO/SBE-β-CD/Saline Formulation
This formulation utilizes a cyclodextrin to enhance solubility.
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution in sterile saline.
-
In a separate sterile tube, add 10% DMSO (from the stock solution) to 90% of the 20% SBE-β-CD in saline solution.[2]
-
Mix thoroughly.
-
This method can achieve a clear solution of at least 9.5 mg/mL.[2]
Protocol 4: DMSO/Corn Oil Formulation
This formulation is suitable for subcutaneous or intramuscular injections where a lipid-based vehicle is desired.
Materials:
-
This compound
-
DMSO
-
Corn Oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate sterile tube, add 10% DMSO (from the stock solution) to 90% corn oil.[2]
-
Mix thoroughly until a clear solution is obtained.
-
This formulation can yield a clear solution of at least 9.5 mg/mL.[2]
Note: When using this protocol, consider the potential for long-term dosing effects.[2]
In Vivo Administration
This compound has been effectively used in animal models.
| Species | Dose | Route of Administration | Formulation Note | Source |
| Nonhuman Primates | 0.87 mg/kg (1.0 mg/kg before correction for the chloride counterion) | Subcutaneous (s.c.) or Intravenous (i.v.) | Formulated and filtered through a 0.22 micron sterile filter. | [5] |
| Rats | 1.5 mg/kg (for blocking) | Intravenous (i.v.) | Formulated with 10% EtOH and 90% saline. | [6] |
Workflow and Decision Making
The following diagram illustrates the general workflow for preparing this compound solutions for injection.
Caption: Workflow for preparing this compound injection solutions.
References
- 1. This compound hydrochloride ≥98% (HPLC) | 2341841-08-3 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for uPSEM792-Mediated Neuronal Silencing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing uPSEM792, a potent and selective agonist for the pharmacologically selective actuator module (PSAM) PSAM⁴-GlyR, to achieve chemogenetic silencing of specific neuronal populations in preclinical research.
Introduction
Chemogenetics offers a powerful approach for remotely controlling neuronal activity in a targeted and reversible manner. The PSAM⁴-GlyR/uPSEM792 system represents a significant advancement in this field, enabling precise silencing of neurons with high potency and selectivity. PSAM⁴-GlyR is an engineered ligand-gated ion channel, a chimera of a modified α7 nicotinic acetylcholine receptor ligand-binding domain and the chloride-permeable glycine receptor ion pore.[1][2][3] The agonist, this compound, is a synthetic small molecule designed to specifically activate PSAM⁴-GlyR at nanomolar concentrations, leading to an influx of chloride ions and subsequent hyperpolarization and inhibition of neuronal firing.[4][5]
However, it is crucial to note that the inhibitory effect of PSAM⁴-GlyR activation is dependent on the intrinsic chloride gradient of the target neuron. In certain neuronal populations, such as dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs), activation of PSAM⁴-GlyR with this compound has been observed to cause depolarization and even neuronal activation.[1][6] This is attributed to a rightward shift in the chloride reversal potential in these cells.[1] Therefore, careful validation of the silencing effect in the specific neuronal population of interest is an essential prerequisite for any experiment.
Data Presentation
This compound Properties and In Vivo Efficacy
| Parameter | Value | Species | Notes |
| Binding Affinity (Ki) | 0.7 nM | - | For PSAM⁴-GlyR.[7] |
| Agonist Selectivity | >10,000-fold | - | Over α-7-GlyR, α7-5HT3R, and 5-HT3R.[4] |
| 230-fold | - | Over α4β2 nAChR.[4] | |
| Lowest Effective Dose (LED) (i.p.) | 1 mg/kg | Mouse | Elicited durable responses of 3–4 hours.[8] |
| Effective Dose for Strong Silencing (i.p.) | 3 mg/kg | Mouse | Used for in vivo calcium imaging experiments in the hippocampus.[8][9] |
| Administration Route | Intraperitoneal (i.p.), Subcutaneous (s.c.), Intravenous (i.v.) | Mouse, Rhesus Monkey |
Pharmacokinetics of this compound in Rhesus Monkeys (0.87 mg/kg, s.c.)
| Parameter | Value |
| Tmax (plasma) | 15 min |
| Cmax (plasma) | 390.4 ng/mL |
| AUC (plasma) | 133.24 ng/(mL·h) |
| Brain Microdialysate Concentration (putamen) | 150-254 nM (45-125 min post-injection) |
Data from[10]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway for Neuronal Silencing
Caption: Canonical signaling pathway for this compound-mediated neuronal silencing.
Alternative Pathway: this compound-Induced Neuronal Activation
References
- 1. Chemotagging: a chemogenetic approach for identifying cell types with in vivo calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo calcium imaging of the L4 sensory ganglion in mice [protocols.io]
- 3. Protocol for GCaMP expression and in vivo calcium imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
- 5. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 6. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 7. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Neuronal Inhibition with uPSEM792
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing uPSEM792, an ultrapotent and selective agonist for the pharmacologically selective actuator module PSAM4-GlyR, to achieve long-term neuronal inhibition. This chemogenetic system offers a powerful tool for dissecting neural circuit function and exploring potential therapeutic strategies.
Introduction
Chemogenetics provides a reversible and non-invasive method for controlling the activity of specific neuronal populations. The PSAM/PSEM (Pharmacologically Selective Actuator/Effector Module) system is a powerful chemogenetic tool. This compound is a potent agonist for the engineered PSAM4-GlyR, a chimeric ligand-gated ion channel.[1] The PSAM4-GlyR is composed of a modified α7 nicotinic acetylcholine receptor (nAChR) ligand-binding domain fused to the ion pore domain of the glycine receptor (GlyR).[2][3] Activation of PSAM4-GlyR by this compound opens a chloride-permeable pore, leading to hyperpolarization and subsequent inhibition of neuronal activity.[2] this compound exhibits high potency and selectivity for PSAM4-GlyR, with minimal off-target effects at endogenous receptors, making it a valuable tool for in vivo studies in both rodents and primates.[1][4][5]
Mechanism of Action
The inhibitory effect of the this compound/PSAM4-GlyR system is mediated by the influx of chloride ions upon receptor activation. This influx hyperpolarizes the neuron, increasing the threshold for action potential firing and effectively silencing the cell. The high affinity and selectivity of this compound for the engineered PSAM4-GlyR ensure that this inhibition is restricted to the neurons expressing the chemogenetic receptor.
Caption: Signaling pathway of this compound-mediated neuronal inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Receptor | Value | Reference |
| Ki | PSAM4-GlyR | 0.7 ± 0.1 nM | [1] |
| EC50 | PSAM4-GlyR | 2.3 nM | [4] |
| EC50 | α4β2 nAChR | 0.52 µM (weak partial agonist) | [4] |
Table 2: In Vitro and In Vivo Dosage Information
| Application | Species | Concentration/Dose | Administration Route | Reference |
| In Vitro (Brain Slices) | Mouse | 1-15 nM | Bath application | [1][5] |
| In Vitro (hiPSC-SNs) | Human | 10 nM | Bath application | [6] |
| In Vivo (Neuronal Silencing) | Mouse | 1 - 3 mg/kg | Intraperitoneal (i.p.) | [1][7] |
| In Vivo (Pharmacokinetics) | Rhesus Monkey | 0.87 mg/kg | Subcutaneous (s.c.) / Intravenous (i.v.) | [4] |
Table 3: Pharmacokinetic and Physicochemical Properties
| Property | Value | Significance | Reference |
| Brain Penetrant | Yes | Suitable for in vivo CNS studies. | [4][8] |
| P-glycoprotein Substrate | No | Not actively effluxed from the brain. | [1][5] |
| Solubility | Water soluble (100 mM) | Ease of formulation for in vivo use. | [5][8] |
| In Vivo Stability (Rat Brain) | 94% after 30 min | Relatively stable in the brain. | [9] |
Experimental Protocols
Protocol 1: In Vivo Neuronal Inhibition and Behavioral Analysis in Mice
This protocol describes the steps for virally expressing PSAM4-GlyR in a target brain region and subsequently administering this compound to assess its effect on behavior.
Caption: Experimental workflow for in vivo neuronal inhibition.
Materials:
-
AAV vector encoding PSAM4-GlyR (e.g., rAAV1-CamkII::PSAM4-GlyR—IRES—EGFP)
-
Surgical equipment for stereotaxic injection
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Behavioral testing apparatus
Procedure:
-
Viral Vector Delivery:
-
Anesthetize the mouse using an approved protocol.
-
Secure the animal in a stereotaxic frame.
-
Inject the AAV-PSAM4-GlyR vector into the target brain region using precise coordinates.
-
Allow 2-3 weeks for optimal receptor expression.
-
-
This compound Preparation:
-
Behavioral Testing:
-
Habituate the animals to the behavioral apparatus.
-
Perform baseline behavioral testing to establish a pre-inhibition performance level.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 1-3 mg/kg.[1][7]
-
Approximately 30 minutes post-injection, conduct the behavioral test to assess the effects of neuronal inhibition.[10]
-
-
Data Analysis:
-
Compare behavioral performance before and after this compound administration.
-
Include appropriate control groups (e.g., animals expressing a fluorescent reporter without PSAM4-GlyR receiving this compound, and animals expressing PSAM4-GlyR receiving saline).
-
Protocol 2: In Vitro Neuronal Silencing in Brain Slices
This protocol outlines the procedure for recording from PSAM4-GlyR-expressing neurons in acute brain slices and observing the inhibitory effects of this compound.
Materials:
-
Brain from a mouse previously injected with AAV-PSAM4-GlyR
-
Vibratome or tissue slicer
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber for electrophysiology or imaging
-
This compound
-
Patch-clamp electrophysiology setup or calcium imaging microscope
Procedure:
-
Brain Slice Preparation:
-
Acutely prepare 300 µm thick brain slices from the targeted region of a mouse expressing PSAM4-GlyR.
-
Maintain slices in oxygenated aCSF at room temperature.
-
-
Electrophysiological Recording/Imaging:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Identify PSAM4-GlyR-expressing neurons (e.g., by EGFP fluorescence).
-
Establish a whole-cell patch-clamp recording or begin calcium imaging.
-
-
This compound Application:
-
Data Analysis:
-
Quantify the change in neuronal activity following this compound application.
-
A significant hyperpolarization and cessation of spontaneous firing, or a reduction in calcium event frequency, indicates successful inhibition.
-
Important Considerations and Potential Pitfalls
Paradoxical Excitation:
It is crucial to be aware that in certain neuronal populations, such as dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs), activation of the chloride-permeable PSAM4-GlyR can lead to depolarization and paradoxical excitation instead of inhibition.[2][11] This phenomenon is attributed to a shift in the chloride reversal potential in these cells.[2] Researchers should validate the inhibitory effect of the this compound/PSAM4-GlyR system in their specific neuronal population of interest using electrophysiological recordings.
Off-Target Effects:
While this compound is highly selective, at higher concentrations, it can act as a weak partial agonist at α4β2 nAChRs.[1][4] It is therefore recommended to use the lowest effective dose to minimize the potential for off-target effects. Appropriate control experiments are essential to validate that the observed effects are due to the specific activation of PSAM4-GlyR.
Duration of Action:
The inhibitory effects of DREADD ligands can last for up to 8 hours, while PSAM-based systems typically have a shorter duration of action, around 30 minutes to 1 hour.[12] The specific duration of this compound-mediated inhibition in vivo should be empirically determined for the experimental paradigm.
Conclusion
The this compound/PSAM4-GlyR chemogenetic system provides a powerful and selective method for long-term neuronal inhibition. By following the detailed protocols and considering the potential pitfalls outlined in these application notes, researchers can effectively utilize this technology to advance our understanding of the nervous system and explore novel therapeutic avenues.
References
- 1. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
- 3. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 6. A humanized chemogenetic system inhibits murine pain-related behavior and hyperactivity in human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uPSEM 792 hydrochloride | PSEMs: R&D Systems [rndsystems.com]
- 9. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. biorxiv.org [biorxiv.org]
- 12. addgene.org [addgene.org]
Application Notes and Protocols for Combining uPSEM792 with Behavioral Assays in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
uPSEM792 is a potent and selective agonist for Pharmacologically Selective Actuator Modules (PSAMs), specifically targeting the engineered PSAM4-GlyR and PSAM4-5HT3 receptors.[1][2][3] These chemogenetic tools allow for the precise control of neuronal activity, with PSAM4-GlyR mediating neuronal inhibition and PSAM4-5HT3 mediating neuronal activation.[2][3] This technology, coupled with behavioral assays, provides a powerful platform for dissecting the neural circuits underlying complex behaviors and for evaluating the therapeutic potential of targeting specific neuronal populations.
These application notes provide detailed protocols for utilizing this compound in conjunction with three widely used behavioral assays in rodent models: the Elevated Plus Maze (EPM) for anxiety-like behavior, the Forced Swim Test (FST) for depressive-like behavior, and the Novel Object Recognition (NOR) test for learning and memory.
This compound: Mechanism of Action and In Vivo Application
This compound is a brain-penetrant small molecule that exhibits high affinity and selectivity for the engineered PSAM4 receptors, with minimal off-target effects at endogenous receptors.[1] Systemic administration of this compound allows for non-invasive and reversible control of genetically targeted neurons expressing PSAM4-GlyR or PSAM4-5HT3.
Key Characteristics of this compound
| Property | Value | Reference |
| Target Receptors | PSAM4-GlyR (inhibitory), PSAM4-5HT3 (excitatory) | [1][2][3] |
| Binding Affinity (Ki) | ~0.7 nM for PSAM4-GlyR | [1] |
| Brain Penetrance | Yes | [1] |
| Lowest Effective Dose (mouse) | ~0.87 mg/kg (based on primate studies) | [3] |
| Route of Administration | Intraperitoneal (i.p.), Intravenous (i.v.) | [1][4] |
Signaling Pathways
PSAM4-GlyR (Inhibitory) and PSAM4-5HT3 (Excitatory) Signaling
The binding of this compound to PSAM4-GlyR, a chimeric receptor containing the glycine receptor ion pore, leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting its activity. Conversely, activation of PSAM4-5HT3, which incorporates the 5-HT3 receptor cation channel, results in an influx of positive ions, leading to depolarization and neuronal activation.
Experimental Workflow for Behavioral Assays
A generalized workflow for combining this compound administration with behavioral testing is outlined below. Specific timings and dosages will need to be optimized for the particular neuronal population and behavior being investigated.
Application Note 1: Elevated Plus Maze (EPM) - Assessing Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. An anxiolytic effect is typically indicated by an increase in the time spent in and the number of entries into the open arms.
Hypothetical Application: To investigate the role of the basolateral amygdala (BLA) in anxiety, PSAM4-GlyR can be expressed in BLA neurons. Subsequent administration of this compound would be expected to silence these neurons, leading to a decrease in anxiety-like behavior.
Expected Outcomes with this compound
| Neuronal Manipulation in Target Region | Expected Behavioral Outcome in EPM |
| Inhibition (PSAM4-GlyR) in anxiogenic regions (e.g., Amygdala) | Increase in open arm time and entries (Anxiolytic effect) |
| Activation (PSAM4-5HT3) in anxiogenic regions (e.g., Amygdala) | Decrease in open arm time and entries (Anxiogenic effect) |
| Inhibition (PSAM4-GlyR) in anxiolytic regions (e.g., Prefrontal Cortex) | Decrease in open arm time and entries (Anxiogenic effect) |
| Activation (PSAM4-5HT3) in anxiolytic regions (e.g., Prefrontal Cortex) | Increase in open arm time and entries (Anxiolytic effect) |
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Animal Preparation:
-
Habituate animals to the testing room for at least 30 minutes prior to testing.
-
Administer this compound (e.g., 0.5-2.0 mg/kg, i.p.) or vehicle 30 minutes before placing the animal on the maze.
-
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the time spent in the open and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Application Note 2: Forced Swim Test (FST) - Assessing Depressive-Like Behavior
The FST is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of immobility.
Hypothetical Application: To examine the contribution of the prefrontal cortex (PFC) to depressive-like states, PSAM4-5HT3 can be expressed in PFC neurons. Activation of these neurons with this compound may mimic the effects of some antidepressants.
Expected Outcomes with this compound
| Neuronal Manipulation in Target Region | Expected Behavioral Outcome in FST |
| Activation (PSAM4-5HT3) in regions implicated in antidepressant response (e.g., Prefrontal Cortex) | Decrease in immobility time (Antidepressant-like effect) |
| Inhibition (PSAM4-GlyR) in regions implicated in antidepressant response (e.g., Prefrontal Cortex) | Increase in immobility time (Pro-depressive-like effect) |
Experimental Protocol: Forced Swim Test
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Animal Preparation:
-
Habituate animals to the testing room for at least 30 minutes prior to testing.
-
Administer this compound (e.g., 0.5-2.0 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the session for later scoring.
-
-
Data Analysis:
-
Score the last 4 minutes of the test for immobility, defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.[5]
-
Application Note 3: Novel Object Recognition (NOR) Test - Assessing Learning and Memory
The NOR test is used to evaluate recognition memory in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Hypothetical Application: To investigate the role of the hippocampus in memory consolidation, PSAM4-GlyR can be expressed in hippocampal neurons. Silencing these neurons with this compound after the training phase could impair memory formation.
Expected Outcomes with this compound
| Neuronal Manipulation in Target Region (e.g., Hippocampus) | Timing of this compound Administration | Expected Behavioral Outcome in NOR |
| Inhibition (PSAM4-GlyR) | Post-training | Impaired recognition memory (decreased exploration of the novel object) |
| Activation (PSAM4-5HT3) | During training or retrieval | Potential enhancement of recognition memory (increased exploration of the novel object) |
Experimental Protocol: Novel Object Recognition Test
-
Apparatus: An open-field arena. A set of identical objects for the training phase and a novel object for the test phase.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes). Administer this compound or vehicle at a predetermined time relative to this phase (e.g., immediately after for consolidation studies).
-
Testing (Day 2 or 3): After a retention interval (e.g., 1-24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. Allow for a 5-10 minute exploration period.
-
-
Data Analysis:
-
Measure the time spent exploring each object (familiar and novel) during the test phase.
-
Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher discrimination index indicates better recognition memory.
-
References
- 1. Frontiers | Acute Chemogenetic Activation of CamKIIα-Positive Forebrain Excitatory Neurons Regulates Anxiety-Like Behaviour in Mice [frontiersin.org]
- 2. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemogenetics drives paradigm change in the investigation of behavioral circuits and neural mechanisms underlying drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploratory behaviour of rats in the elevated plus-maze is differentially sensitive to inactivation of the basolateral and central amygdaloid nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psychedelics Promote Neuroplasticity Through Activation of Intracellular 5-HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neural Circuits with uPSEM792
For Researchers, Scientists, and Drug Development Professionals
Introduction
uPSEM792 is a potent and selective agonist for the chemogenetic receptor PSAM⁴-GlyR (Pharmacologically Selective Actuator Module).[1][2] This system provides a powerful tool for the targeted silencing of specific neuronal populations to dissect their role in neural circuit function and behavior.[1][3] Unlike traditional pharmacological agents, the PSAM/PSEM (Pharmacologically Selective Effector Molecule) system offers high specificity, as PSAMs are engineered receptors that do not respond to endogenous ligands.[4] this compound is brain-penetrant, making it suitable for both in vitro and in vivo applications.[1]
These application notes provide detailed protocols for the use of this compound in conjunction with PSAM⁴-GlyR for studying neural circuits, including viral vector-mediated receptor expression, in vitro and in vivo experimental designs, and methods for assessing the functional consequences of neuronal silencing.
Mechanism of Action
The PSAM⁴-GlyR is a chimeric ion channel composed of the ligand-binding domain of the α7 nicotinic acetylcholine receptor, engineered to be insensitive to acetylcholine but highly sensitive to PSEMs, fused to the pore domain of the glycine receptor (GlyR), a chloride-permeable channel.[4][5] When this compound binds to PSAM⁴-GlyR, it induces a conformational change that opens the chloride channel.[4][5]
In most mature neurons, the intracellular chloride concentration is low, leading to an influx of chloride ions upon channel opening. This hyperpolarizes the neuron, increasing the threshold for firing an action potential and thus "silencing" the neuron.[3] However, it is crucial to note that in certain neuronal populations, particularly during development or in specific cell types like dopamine D1 receptor-expressing medium spiny neurons, the chloride reversal potential can be more depolarized. In such cases, activation of PSAM⁴-GlyR can lead to an efflux of chloride and subsequent neuronal depolarization and excitation.[5][6] Therefore, validation of the inhibitory effect in the specific neuronal population of interest is a critical experimental step.
Data Presentation
This compound Properties and In Vitro Efficacy
| Parameter | Value | Reference |
| Target | PSAM⁴-GlyR, PSAM⁴-5HT3 | [1][2] |
| Ki for PSAM⁴-GlyR | 0.7 nM | [1][2] |
| Ki for PSAM⁴-5HT3 | <10 nM | [1][2] |
| In Vitro Silencing Concentration | 1-15 nM | [2] |
| Selectivity over α4β2 nAChR | 230-fold | [1][2] |
| Brain Penetrant | Yes | [1] |
| P-glycoprotein Substrate | No | [1][2] |
In Vivo Pharmacokinetics of this compound in Rhesus Monkeys (0.87 mg/kg)
| Administration | Cmax (Plasma) | Tmax (Plasma) | Cmax (CSF) | Tmax (CSF) | Reference |
| Subcutaneous (s.c.) | 1485 ng/mL | 60 min | 98.95 ng/mL | 120 min | [7] |
| Intravenous (i.v.) | 2000 ng/mL | 5 min | 112.7 ng/mL | 60 min | [7] |
Electrophysiological Effects of PSAM⁴-GlyR Activation in Cortical Neurons
| Parameter | Control | Varenicline (10-16 nM) | Reference |
| Input Resistance | ~300 MΩ | ~100 MΩ (3-fold reduction) | [3] |
| Rheobase | ~50 pA | ~300 pA (6-fold increase) | [3] |
Experimental Protocols
Viral Vector-Mediated Expression of PSAM⁴-GlyR
To achieve targeted expression of PSAM⁴-GlyR in the neuronal population of interest, adeno-associated viruses (AAVs) are commonly used.[8] The choice of AAV serotype and promoter is critical for achieving the desired expression pattern.
Materials:
-
AAV encoding PSAM⁴-GlyR (e.g., pAAV-CamKIIa-PSAM4-GlyR-IRES-EGFP)
-
Stereotaxic surgery setup
-
Anesthesia and analgesics
-
Microinjection pump and glass micropipettes
Protocol:
-
Anesthetize the animal according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Lower a glass micropipette filled with the AAV solution to the desired coordinates.
-
Inject the AAV solution at a slow rate (e.g., 100 nL/min) to minimize tissue damage.
-
After injection, leave the pipette in place for 5-10 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and provide post-operative care, including analgesics.
-
Allow 3-4 weeks for robust expression of the PSAM⁴-GlyR before proceeding with experiments.
In Vitro Electrophysiology in Brain Slices
This protocol is designed to validate the inhibitory effect of this compound on PSAM⁴-GlyR-expressing neurons.
Materials:
-
Vibratome for slicing brain tissue
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp electrophysiology setup
-
This compound stock solution (e.g., in water or DMSO)
Protocol:
-
Prepare acute brain slices (250-300 µm thick) from the animal previously injected with the PSAM⁴-GlyR AAV.
-
Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover for at least 1 hour.
-
Place a slice in the recording chamber of the electrophysiology setup and continuously perfuse with carbogenated aCSF.
-
Identify PSAM⁴-GlyR-expressing neurons (e.g., by co-expressed fluorescent protein).
-
Perform whole-cell patch-clamp recordings to measure baseline neuronal properties (e.g., resting membrane potential, input resistance, firing response to current injections).
-
Bath-apply this compound at a known concentration (e.g., 10 nM) and record the changes in the measured parameters. A successful silencing will result in hyperpolarization, a decrease in input resistance, and a reduction or complete block of action potential firing.
In Vivo Neuronal Silencing with Two-Photon Calcium Imaging
This protocol allows for the direct visualization of neuronal silencing in awake, behaving animals.
Materials:
-
Two-photon microscope with a head-mounted setup
-
Animal model co-expressing a calcium indicator (e.g., GCaMP) and PSAM⁴-GlyR in the neurons of interest
-
Treadmill or other behavioral apparatus
-
This compound solution for injection (e.g., dissolved in saline)
Protocol:
-
Acclimatize the head-fixed animal to the behavioral apparatus.
-
Record baseline calcium dynamics from the PSAM⁴-GlyR-expressing neurons during the behavior.
-
Administer this compound via intraperitoneal (i.p.) injection (e.g., 1-3 mg/kg).[3]
-
Continue to record calcium dynamics and observe the change in neuronal activity. A significant reduction in the frequency and amplitude of calcium transients indicates successful neuronal silencing.[3]
Behavioral Assays
The effect of silencing a specific neuronal population on behavior can be assessed using a variety of behavioral paradigms.
Materials:
-
Behavioral testing apparatus relevant to the neural circuit under investigation (e.g., elevated plus maze for anxiety, rotarod for motor coordination)
-
Video tracking software
-
This compound solution for injection
Protocol:
-
Habituate the animals to the behavioral testing room and apparatus.
-
On the test day, administer this compound or vehicle to the experimental and control groups, respectively.
-
After a suitable time for the drug to take effect (e.g., 30 minutes), place the animal in the apparatus and record the behavior for a set duration.
-
Analyze the behavioral data to determine if silencing the target neuronal population produced a significant effect compared to the control group.
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated neuronal silencing.
Caption: Workflow for in vivo behavioral experiments with this compound.
Caption: Workflow for in vitro electrophysiology experiments.
Caption: Logical steps for designing a this compound-based study.
References
- 1. uPSEM 792 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]
- 2. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 3. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
- 7. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Targeting Neural Circuits: How to Manipulate Neurons Using Virus Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing uPSEM792 for Effective Neuronal Silencing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of uPSEM792 for effective chemogenetic silencing of neurons. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for neuronal silencing?
A1: this compound is an ultrapotent, pharmacologically selective effector molecule (PSEM) that functions as a high-affinity agonist for the engineered PSAM⁴-GlyR ion channel.[1][2][3][4] The PSAM⁴-GlyR is a chimeric receptor composed of the ligand-binding domain of the α7 nicotinic acetylcholine receptor with specific mutations and the chloride-permeable pore of the glycine receptor. When this compound binds to PSAM⁴-GlyR, it opens the chloride channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus resulting in neuronal silencing.[5]
Q2: What are the key advantages of using the this compound/PSAM⁴-GlyR system?
A2: The this compound/PSAM⁴-GlyR system offers several advantages for chemogenetic silencing:
-
High Potency and Selectivity: this compound has a very high affinity for PSAM⁴-GlyR (Ki = 0.7 nM) and exhibits over 10,000-fold selectivity against wild-type receptors like α7-GlyR and 5-HT3R.[2][3][4]
-
Brain Penetrance: this compound is a brain-penetrant molecule, making it suitable for in vivo studies in animal models.[2][3][6]
-
Low Off-Target Effects: It does not act as a substrate for P-glycoprotein pumps, which can limit the brain penetration of other compounds.[2][3] While it shows some weak partial agonism at the α4β2 nicotinic acetylcholine receptor, it has a 230-fold selectivity for PSAM⁴-GlyR.[2][3]
Q3: What is the recommended starting concentration for this compound?
A3: The optimal concentration of this compound can vary depending on the experimental system. For in vitro brain slice preparations, concentrations ranging from 1-15 nM have been shown to be effective in suppressing neuronal activity.[4] For in vivo applications, dosages are typically reported in mg/kg. A study in non-human primates used a dose of 0.87 mg/kg.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model and desired level of silencing.
Q4: How should I prepare and store this compound solutions?
A4: this compound hydrochloride is soluble in water up to 100 mM.[3][4] For long-term storage, it is recommended to store the solid compound at -20°C.[3][4] Once dissolved, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C for up to one month.[4] Before use, allow the solution to equilibrate to room temperature and ensure any precipitate is fully dissolved.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Suboptimal or no neuronal silencing observed. | Insufficient this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and expression level of PSAM⁴-GlyR. |
| Low expression of PSAM⁴-GlyR in target neurons. | Verify the expression of the PSAM⁴-GlyR construct via immunohistochemistry or fluorescent protein visualization. Optimize your transfection or viral transduction protocol to increase expression levels. | |
| Issues with solution preparation or stability. | Prepare fresh this compound solutions for each experiment. If using a stored stock solution, ensure it has been stored properly and is free of precipitate. | |
| Unexpected neuronal activation instead of silencing. | Shift in the chloride reversal potential. | In some neuronal populations, intense activation of a chloride conductance can lead to a depolarizing shift in the chloride reversal potential, causing excitation instead of inhibition.[5] This can be confirmed by electrophysiological recordings. Consider using a lower concentration of this compound to achieve a more subtle modulatory effect. |
| Off-target effects at high concentrations. | Although highly selective, very high concentrations of this compound could potentially lead to off-target effects. Ensure you are using the lowest effective concentration determined from your dose-response curve. | |
| Variability in silencing efficiency between experiments. | Inconsistent drug application. | Ensure consistent timing and method of this compound application. For in vitro studies, ensure complete and uniform perfusion of the slice or culture. |
| Differences in PSAM⁴-GlyR expression levels. | Variations in transfection or transduction efficiency can lead to different levels of receptor expression. Implement strict quality control for your expression system. |
Experimental Protocols
In Vitro Neuronal Silencing in Brain Slices
-
PSAM⁴-GlyR Expression: Prepare brain slices from animals previously transduced with a viral vector expressing PSAM⁴-GlyR in the neurons of interest.
-
Solution Preparation: Prepare a stock solution of this compound hydrochloride in water. On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 1, 5, 10, 20, 50 nM) in artificial cerebrospinal fluid (aCSF).
-
Electrophysiological Recording: Establish a stable baseline recording (e.g., whole-cell patch-clamp or extracellular field recording) from a PSAM⁴-GlyR-expressing neuron.
-
This compound Application: Perfuse the brain slice with aCSF containing the desired concentration of this compound for a defined period (e.g., 5-10 minutes).
-
Data Acquisition: Record the neuronal activity during and after this compound application to quantify the degree of silencing (e.g., change in firing rate, membrane potential hyperpolarization, or reduction in synaptic responses).
-
Washout: Perfuse the slice with aCSF without this compound to determine the reversibility of the silencing effect.
-
Dose-Response Analysis: Repeat steps 3-6 with a range of this compound concentrations to generate a dose-response curve and determine the EC₅₀ for your system.
In Vivo Neuronal Silencing in Rodents
-
PSAM⁴-GlyR Expression: Stereotactically inject a viral vector expressing PSAM⁴-GlyR into the brain region of interest. Allow sufficient time for receptor expression (typically 2-4 weeks).
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline for systemic administration (e.g., intraperitoneal injection) or in aCSF for direct intracranial infusion. The optimal dosage should be determined through preliminary dose-finding studies. A starting point could be based on doses used in larger animals, adjusted for species and weight (e.g., starting with a range around 0.1-1.0 mg/kg).
-
Behavioral or Electrophysiological Monitoring: Acclimate the animal to the testing environment. Record baseline behavioral measures or neuronal activity via implanted electrodes.
-
This compound Administration: Administer this compound via the chosen route.
-
Post-Administration Monitoring: Continue to record behavioral or electrophysiological data for a defined period to assess the effect of neuronal silencing.
-
Control Experiments: Include control groups that receive vehicle injections or express a control construct (e.g., a fluorescent protein alone) to ensure the observed effects are specific to this compound-mediated activation of PSAM⁴-GlyR.
Quantitative Data Summary
Table 1: Binding Affinity and Selectivity of this compound
| Target Receptor | Kᵢ (nM) | Selectivity vs. PSAM⁴-GlyR |
| PSAM⁴-GlyR | 0.7 | - |
| PSAM⁴-5HT3 | <10 | ~14-fold lower affinity |
| α7-GlyR | >10,000 | >14,000-fold |
| α7-5HT3 | >10,000 | >14,000-fold |
| 5HT3-R | >10,000 | >14,000-fold |
| α4β2 nAChR | ~161 | 230-fold |
Data compiled from Tocris Bioscience and R&D Systems product information.[2][3]
Table 2: Effective Concentrations of this compound in Different Experimental Systems
| Experimental System | Concentration/Dose | Observed Effect | Reference |
| In Vitro Brain Slices (Layer 2/3 Cortical Neurons) | 1-15 nM | Strong suppression of neuronal activity | [4] |
| In Vitro D1-Medium Spiny Neurons | 10 nM | Inward current, 6.4 mV depolarization | [5] |
| In Vitro D1-Medium Spiny Neurons | 50 nM | Larger inward current, 20.9 mV depolarization | [5] |
| In Vivo Non-Human Primates | 0.87 mg/kg (IV) | Peak plasma concentration of ~2 µM | [6] |
Visualizing the Mechanism and Workflow
Caption: this compound signaling pathway for neuronal silencing.
Caption: General experimental workflow for this compound application.
Caption: Troubleshooting logic for suboptimal this compound-mediated silencing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uPSEM 792 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 5. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
- 6. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
common issues and solutions in uPSEM792 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uPSEM792. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an ultrapotent and selective agonist for the pharmacologically selective actuator module (PSAM)4-GlyR and PSAM4-5HT3 engineered ion channels.[1] These channels are chemogenetic tools used to control neuronal activity. The PSAM4-GlyR is a ligand-gated chloride channel. When activated by this compound, it was designed to hyperpolarize and silence neurons.[2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound hydrochloride is soluble in water up to 100 mM.[1] For in vivo experiments, various formulations using DMSO, PEG300, Tween-80, and saline or corn oil can be used to achieve a clear solution.[3] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions can be stored at -20°C for up to one month.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[5] Always protect solutions from light.[5]
Q3: What is the recommended in vivo dosage of this compound for mice?
A3: The effective dose of this compound in mice can vary depending on the specific brain region, the level of PSAM4-GlyR expression, and the desired behavioral effect. A dose of 0.87 mg/kg has been used in mice for behavioral assays.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
Issue 1: Unexpected Neuronal Activation Instead of Silencing
Q: I applied this compound to neurons expressing PSAM4-GlyR, but I am observing neuronal activation (e.g., increased firing rate, c-fos expression) instead of the expected silencing. Why is this happening and how can I troubleshoot it?
A: This is a critical and documented issue that can arise due to the manipulation of chloride gradients in the target neurons.
Root Cause: The PSAM4-GlyR is a chloride channel. The intended inhibitory effect relies on the influx of chloride ions, causing hyperpolarization. However, if the intracellular chloride concentration of the neuron is high, the reversal potential for chloride (ECl) can become more depolarized than the neuron's resting membrane potential. In this scenario, opening the PSAM4-GlyR channel will lead to an efflux of chloride ions, causing depolarization and subsequent neuronal activation.[7] This has been observed in medium spiny neurons of the ventral striatum.
Solutions & Verification Steps:
-
Measure or Calculate the Chloride Reversal Potential (ECl):
-
Electrophysiology: The most direct method is to experimentally measure the reversal potential of the this compound-induced current using voltage-clamp recordings.
-
Nernst Equation: You can estimate ECl using the Nernst equation if you know the intracellular and extracellular chloride concentrations. The formula is: E_Cl = (RT/zF) * ln([Cl-]out/[Cl-]in), where R is the gas constant, T is the absolute temperature, z is the valence of the ion ( -1 for Cl-), and F is the Faraday constant.
-
-
Control Experiments:
-
Perform cell-attached recordings to observe changes in firing rate upon this compound application without disrupting the intracellular milieu.
-
In a subset of animals, co-express a fluorescent reporter with your PSAM4-GlyR and perform immunohistochemistry for markers of neuronal activation like c-fos to confirm the unexpected activation in vivo.
-
-
Consider the Neuronal Population: Be aware that certain neuronal populations may have naturally higher intracellular chloride concentrations, making them more susceptible to this paradoxical excitatory effect.
-
Alternative Silencing Methods: If neuronal activation persists and is not the desired outcome, consider using an alternative chemogenetic silencing tool that is not based on chloride conductance, such as a Gi-DREADD (e.g., hM4Di).
Issue 2: Inconsistent or No Effect of this compound
Q: I am not observing any effect after administering this compound. What are the possible reasons and how can I resolve this?
A: This issue can stem from problems with the compound itself, its delivery, or the expression of the PSAM4 receptor.
Troubleshooting Steps:
-
Verify this compound Solution:
-
Fresh Preparation: Prepare fresh solutions of this compound for each experiment, as the compound's stability in solution over long periods may vary.
-
Proper Dissolution: Ensure the compound is fully dissolved. Refer to the solubility data table below for appropriate solvents. For in vivo use, sterile filtration of the final solution is recommended.
-
Correct Storage: If using a stock solution, ensure it has been stored correctly (aliquoted, at -80°C, and protected from light).
-
-
Confirm PSAM4-GlyR Expression:
-
Histology/Immunohistochemistry: Following the experiment, perfuse the animal and perform histology to verify the expression and localization of the viral vector (e.g., by co-expressing a fluorescent protein).
-
Western Blot: If applicable for your experimental preparation, confirm the expression of the PSAM4-GlyR protein.
-
-
Check Administration Protocol:
-
Route of Administration: Ensure the route of administration (e.g., intraperitoneal, subcutaneous) is appropriate and has been performed correctly.
-
Dosage: The administered dose may be too low. Perform a dose-response study to find the optimal concentration for your specific animal model and behavioral paradigm.
-
-
Evaluate Experimental Timeline:
-
Time to Effect: Consider the pharmacokinetics of this compound. The time between administration and the expected behavioral or physiological effect should be optimized. Effects are typically observed within 30-60 minutes after systemic administration.
-
Issue 3: Variability in Experimental Results
Q: I am seeing high variability in my results between different animals or experiments. How can I improve the consistency?
A: Variability in chemogenetic experiments is not uncommon and can be influenced by several factors.
Mitigation Strategies:
-
Consistent Viral Injections:
-
Surgical Precision: Ensure accurate and consistent targeting of the brain region of interest during stereotactic surgery.
-
Titer and Volume: Use the same viral titer and injection volume for all animals.
-
-
Standardized Behavioral Testing:
-
Habituation: Properly habituate animals to the testing environment to reduce stress-induced variability.
-
Consistent Timing: Perform behavioral testing at the same time of day for all animals to minimize circadian rhythm effects.
-
Blinding: The experimenter should be blind to the experimental groups to prevent unconscious bias.
-
-
Control Groups:
-
Include appropriate control groups, such as animals expressing a fluorescent protein without the PSAM4-GlyR, to control for the effects of the viral vector and surgery.
-
Administer vehicle to a separate cohort of PSAM4-GlyR expressing animals to control for the effects of the injection itself.
-
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Maximum Concentration |
| Water (hydrochloride salt) | 100 mM |
| DMSO | ≥ 100 mg/mL |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 9.5 mg/mL |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 9.5 mg/mL |
| 10% DMSO / 90% Corn Oil | ≥ 9.5 mg/mL |
Data summarized from MedchemExpress and Hello Bio product information.[3][4]
Table 2: Key Agonist Properties of this compound
| Target Receptor | Binding Affinity (Ki) | Selectivity |
| PSAM4-GlyR | 0.7 nM | >10,000-fold over α7-GlyR, α7-5HT3, and 5HT3-R; 230-fold over α4β2 nAChR |
| PSAM4-5HT3 | <10 nM | - |
Data from R&D Systems and Hello Bio.[1][4]
Experimental Protocols
Protocol 1: General In Vivo Administration of this compound in Mice
-
Preparation of this compound Solution:
-
Based on the desired final concentration and vehicle composition (see Table 1), weigh the appropriate amount of this compound hydrochloride.
-
If using a vehicle containing DMSO, first dissolve the this compound in DMSO.
-
Sequentially add the other components of the vehicle, ensuring the solution is mixed thoroughly after each addition.
-
For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, sterile filter the final solution using a 0.22 µm filter.
-
-
Animal Dosing:
-
Calculate the injection volume based on the animal's weight and the desired dose (e.g., 0.87 mg/kg).
-
Administer the this compound solution via the chosen route (e.g., i.p. injection).
-
-
Behavioral or Physiological Testing:
-
Allow sufficient time for the compound to become effective. This is typically 30-60 minutes post-injection.
-
Perform the planned behavioral tests or physiological recordings.
-
Protocol 2: In Vitro Slice Electrophysiology
-
Slice Preparation:
-
Prepare acute brain slices containing the region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Recording:
-
Transfer a slice to the recording chamber of an electrophysiology rig, continuously perfused with oxygenated aCSF at physiological temperature.
-
Obtain whole-cell or cell-attached recordings from neurons expressing PSAM4-GlyR (identified, for example, by a co-expressed fluorescent marker).
-
-
This compound Application:
-
Prepare a stock solution of this compound in water or DMSO.
-
Dilute the stock solution in aCSF to the final desired concentration (e.g., 1-50 nM).
-
Bath-apply the this compound-containing aCSF to the slice.
-
-
Data Acquisition:
-
Record changes in membrane potential, holding current, or firing rate before, during, and after the application of this compound.
-
Mandatory Visualizations
Caption: Intended signaling pathway of this compound for neuronal silencing.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Troubleshooting paradoxical neuronal activation with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elifesciences.org [elifesciences.org]
Technical Support Center: uPSEM792 & PSAM4-GlyR Systems
Welcome to the technical support center for the uPSEM792 and PSAM4-GlyR chemogenetic system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this technology and avoid common pitfalls such as this compound-induced depolarization block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective agonist for the pharmacologically selective actuator module (PSAM) PSAM4-GlyR.[1][2] PSAM4-GlyR is an engineered ligand-gated ion channel composed of the ligand-binding domain of the α7 nicotinic acetylcholine receptor and the pore domain of the glycine receptor.[3] In principle, activation of this chloride-permeable channel is intended to hyperpolarize or "silence" neurons.[4] However, the ultimate effect is dependent on the neuron's chloride equilibrium potential.
Q2: What is depolarization block?
A2: Depolarization block is a phenomenon where a neuron is initially excited and depolarized to the point that it is unable to fire further action potentials. This occurs because the sustained depolarization inactivates voltage-gated sodium channels, which are essential for the rising phase of an action potential.
Q3: Why does this compound, an agonist for an "inhibitory" receptor, cause depolarization and sometimes a depolarization block?
A3: While PSAM4-GlyR is a chloride-permeable channel, its activation doesn't always lead to inhibition. In some neuronal types, the intracellular chloride concentration is high, causing the chloride reversal potential to be more positive than the resting membrane potential. Consequently, opening chloride channels leads to an efflux of chloride ions and membrane depolarization.[5][6] At high concentrations of this compound, this depolarization can be strong enough to induce a depolarization block.[5][6]
Q4: At what concentrations has this compound-induced depolarization block been observed?
A4: Depolarization block has been documented in in vitro slice recordings. In one study using medium spiny neurons, 50 nM this compound induced depolarization block in about 37.5% of PSAM4-GlyR-expressing neurons (6 out of 16).[5][6] In contrast, at 10 nM, no neurons were reported to enter depolarization block.[5]
Troubleshooting Guide: this compound-Induced Depolarization Block
This guide provides potential solutions to mitigate or avoid depolarization block when using this compound to modulate neuronal activity.
| Issue | Potential Cause | Recommended Solution |
| Observation of neuronal silencing followed by unexpected excitation or seizures in vivo. | High local concentration of this compound leading to depolarization block of inhibitory neurons, causing disinhibition of the circuit. | Titrate down the dose of this compound. Start with a lower concentration and incrementally increase to find the optimal dose for inhibition without off-target excitation. |
| In vitro, application of this compound leads to a cessation of action potential firing at a depolarized membrane potential. | The concentration of this compound is too high, causing excessive depolarization and inactivation of voltage-gated sodium channels. | Reduce the concentration of this compound in your experiments. Based on published data, concentrations around 10 nM are less likely to cause depolarization block compared to 50 nM.[5][6] |
| Variability in the response to this compound across different neurons or brain regions. | Differences in intracellular chloride concentration and the chloride reversal potential among neuronal populations. | Characterize the chloride reversal potential in your target neurons before conducting your main experiments. This can be done using gramicidin perforated patch-clamp recordings. |
Experimental Protocols
Protocol 1: Concentration-Response Curve for this compound to Determine Optimal Inhibitory Concentration
Objective: To identify the concentration range of this compound that produces effective neuronal inhibition without inducing depolarization block in the target neuronal population.
Methodology:
-
Preparation: Prepare acute brain slices containing the PSAM4-GlyR expressing neurons of interest.
-
Recording: Perform whole-cell patch-clamp recordings from fluorescently identified PSAM4-GlyR-expressing neurons.
-
Baseline: Establish a stable baseline recording of spontaneous or evoked action potentials.
-
Drug Application: Sequentially apply increasing concentrations of this compound (e.g., 1 nM, 5 nM, 10 nM, 25 nM, 50 nM) to the bath.
-
Data Acquisition: Monitor the membrane potential and firing rate at each concentration.
-
Analysis: Plot the firing rate as a function of this compound concentration to determine the EC50 for inhibition and identify the concentration at which depolarization block occurs (characterized by a depolarized membrane potential and cessation of firing).
Visualizations
Caption: this compound signaling leading to depolarization block.
Caption: Workflow to avoid this compound-induced depolarization block.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
best practices for minimizing variability in uPSEM792 studies
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) to minimize variability in studies involving uPSEM792.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an ultrapotent, pharmacologically selective effector molecule (PSEM) that acts as a specific agonist for the engineered G-protein coupled receptors (GPCRs) PSAM4-GlyR and PSAM4-5HT3.[1] These receptors are modified to be unresponsive to endogenous ligands. Activation of the chloride-permeable PSAM4-GlyR channel leads to neuronal silencing, while activation of the cation-permeable PSAM4-5HT3 channel results in neuronal activation.[2] this compound exhibits high potency with a Ki of 0.7 nM for PSAM4-GlyR and greater than 10,000-fold selectivity over several endogenous receptors.[1][3]
Q2: What are the key advantages of using this compound in chemogenetic studies?
A2: Key advantages of this compound include:
-
High Potency: Effective at low nanomolar concentrations, minimizing the risk of off-target effects.[3][4]
-
High Selectivity: Shows minimal binding to endogenous receptors, ensuring targeted neuronal modulation.[3][4]
-
Brain Penetrant: Capable of crossing the blood-brain barrier, making it suitable for in vivo studies in rodent and primate models.[3][5]
-
Not a P-glycoprotein Substrate: It is not actively removed from the brain by efflux pumps, leading to sustained brain concentrations.[3][4]
Q3: How should this compound be stored and handled?
A3: Proper storage and handling are critical to maintain the stability and efficacy of this compound.
-
Storage of Dry Compound: Store at -20°C.[3]
-
Storage of Stock Solutions: Prepare and use solutions on the same day if possible. For longer storage, aliquot and store at -20°C for up to one month or -80°C for up to six months, protected from light.[6][7] Avoid repeated freeze-thaw cycles.[6][7]
-
Solution Preparation: this compound hydrochloride is soluble in water up to 100 mM.[1] When preparing solutions for in vivo use, ensure the vehicle is appropriate for the administration route and animal model. Common vehicles include saline and solutions containing co-solvents like DMSO and PEG300.[6]
Troubleshooting Guides
This section addresses common issues that may arise during this compound experiments, leading to variability in results.
Issue 1: High Variability in Behavioral or Electrophysiological Responses
| Possible Cause | Troubleshooting Steps |
| Inconsistent Viral Expression | - Verify the accuracy of stereotactic injections and viral titer. - Use a fluorescent reporter (e.g., EGFP) to confirm the location and spread of viral expression post-experiment. - Ensure the use of appropriate promoters to target the desired cell population.[2] |
| Variable Drug Delivery and Pharmacokinetics | - Use precise and consistent administration routes (e.g., intraperitoneal, subcutaneous, intravenous). - Consider the timing of behavioral or electrophysiological recordings relative to this compound administration, as peak plasma concentrations can vary based on the route.[5] - Be aware of potential pharmacokinetic differences between species (e.g., mice vs. primates).[5] |
| Dose-Response Variability | - Perform a dose-response curve to determine the lowest effective dose (LED) for your specific experimental model and desired effect.[4] - Note that higher doses might lead to saturation of clearance mechanisms, affecting plasma concentrations.[5] |
| Animal-to-Animal Variability | - Control for factors such as age, sex, and weight of the experimental animals. - Intra- and inter-patient/animal variation can be a significant source of variability; consider experimental designs that account for this, such as within-subject designs where possible. |
Issue 2: Lack of Expected Effect (Neuronal Silencing or Activation)
| Possible Cause | Troubleshooting Steps |
| Ineffective Viral Transduction | - Confirm viral expression levels and location via histology. - Optimize viral titer and injection volume. |
| Degraded this compound | - Ensure proper storage and handling of the this compound compound and solutions.[3][6][7] - Prepare fresh solutions for each experiment.[3] |
| Incorrect this compound Concentration | - Verify calculations for solution preparation. - Consider potential issues with solubility if using high concentrations or non-aqueous vehicles. |
| Off-Target Effects of the Vehicle | - Run control experiments with vehicle-only injections to rule out any behavioral or physiological effects of the solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Studies
-
Stock Solution Preparation:
-
Working Solution Preparation (for intraperitoneal injection):
-
On the day of the experiment, thaw a stock solution aliquot at room temperature.
-
Dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration.
-
Ensure the final solution is clear and free of precipitates before injection.[3]
-
Protocol 2: In Vivo Neuronal Silencing using PSAM4-GlyR and this compound
-
Viral Vector Delivery:
-
Stereotactically inject an AAV vector encoding PSAM4-GlyR (e.g., AAV-CamKIIa-PSAM4-GlyR-IRES-EGFP) into the target brain region of the experimental animal.
-
Allow sufficient time for viral expression (typically 2-3 weeks).
-
-
This compound Administration:
-
Administer the prepared this compound working solution via the desired route (e.g., intraperitoneal injection).
-
The dose should be determined based on a pilot dose-response study, with reported effective doses in mice being in the range of 0.1 - 3 mg/kg.[4]
-
-
Behavioral or Electrophysiological Recording:
-
Perform behavioral testing or electrophysiological recordings at the predetermined time point following this compound administration to observe the effects of neuronal silencing.
-
Visualizations
Caption: Signaling pathway of this compound activation of PSAM4 channels.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. uPSEM 792 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]
- 2. addgene.org [addgene.org]
- 3. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 4. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
mitigating potential side effects of uPSEM792 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential side effects and unexpected outcomes during experiments with uPSEM792.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a pharmacologically selective effector molecule (PSEM) that acts as a potent agonist for the engineered PSAM4-GlyR receptor.[1][2][3][4] The PSAM4-GlyR is a chimeric ion channel designed to be an inhibitory tool in chemogenetics. Activation of PSAM4-GlyR by this compound is intended to open a chloride-permeable pore, leading to chloride influx and hyperpolarization of the neuron, thus silencing its activity.
Q2: What are the potential unexpected effects of this compound administration?
A2: The most significant unexpected effect reported is neuronal excitation instead of inhibition.[5] This has been observed in specific neuronal populations, such as dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs).[5] This paradoxical excitation is thought to be caused by a shift in the chloride reversal potential.[3][5][6]
Q3: What causes the unexpected excitatory effect of this compound?
A3: The excitatory effect is primarily attributed to a positive shift in the chloride reversal potential (ECl).[3][5][6] In neurons with a high intracellular chloride concentration, the opening of chloride channels can lead to an efflux of chloride ions, causing depolarization instead of hyperpolarization. Prolonged activation of PSAM4-GlyR by this compound can lead to an accumulation of intracellular chloride, shifting ECl to a more depolarized potential and converting the intended inhibitory response into an excitatory one.[5]
Q4: Is this compound subject to efflux by transporters at the blood-brain barrier?
A4: There are conflicting reports on this matter. Some studies suggest that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the brain.[1] However, other sources indicate that it does not act as a P-gp substrate.[3][4] This discrepancy may be due to different experimental conditions. Researchers should be aware that efflux could potentially reduce the effective concentration of this compound in the brain.
Troubleshooting Guide
Issue 1: Unexpected Neuronal Excitation or Activation
Symptoms:
-
Increased firing rate observed in electrophysiological recordings.
-
Increased expression of immediate early genes (e.g., c-fos) in target neurons.[5]
-
Behavioral phenotypes consistent with neuronal activation rather than inhibition.
Potential Cause:
-
Depolarizing chloride reversal potential (ECl) in the target neurons.[5]
Troubleshooting Steps:
-
Measure the Chloride Reversal Potential (ECl):
-
Protocol: Perform whole-cell patch-clamp recordings on the target neurons. Use a gramicidin-perforated patch configuration to avoid dialyzing the intracellular chloride.[7][8]
-
Apply voltage ramps or steps to measure the reversal potential of GABA-evoked currents (as a proxy for ECl) or directly measure the reversal potential of this compound-activated currents.[7]
-
A depolarized ECl (more positive than the resting membrane potential) will result in an excitatory response upon chloride channel opening.
-
-
Lower the Dose of this compound:
-
High concentrations of this compound may lead to a more significant chloride influx and a faster shift in ECl. Using the lowest effective dose can help minimize this effect.[1]
-
Perform a dose-response curve to determine the minimal concentration required to achieve the desired level of neuronal modulation without inducing excitation.
-
-
Control Experiments:
-
Vehicle Control: Administer the vehicle solution without this compound to control for any effects of the solvent.
-
Non-DREADD Expressing Control: Administer this compound to animals that have not been transduced with the PSAM4-GlyR to control for off-target effects of the compound.
-
Excitatory DREADD Control: As a positive control for neuronal activation, use an excitatory DREADD (e.g., hM3Dq) in the same neuronal population.[9]
-
Signaling Pathway of Expected Inhibition vs. Unexpected Excitation
Caption: Expected vs. Unexpected Effects of this compound.
Issue 2: Lack of Efficacy or Variable Results
Symptoms:
-
No observable change in neuronal activity or behavior.
-
Inconsistent results between experiments or animals.
Potential Causes:
-
Poor brain penetrance due to efflux transporters.[1]
-
Suboptimal dosage or administration route.
-
Instability of the this compound solution.
Troubleshooting Steps:
-
Optimize aPSEM792 Formulation and Administration:
-
Vehicle Selection: this compound hydrochloride is soluble in water.[10] For in vivo use, it can also be formulated in saline, or with co-solvents like DMSO, PEG300, and Tween-80 for higher concentrations.[5]
-
Fresh Preparation: It is recommended to prepare working solutions fresh on the day of use.[5][10] Stock solutions can be stored at -20°C for up to a month.[10]
-
Route of Administration: Both intravenous (i.v.) and subcutaneous (s.c.) routes have been used.[1][2] The choice of route may affect the pharmacokinetics of the compound.
-
-
Verify PSAM4-GlyR Expression:
-
Use immunohistochemistry or fluorescent reporters to confirm the expression of the PSAM4-GlyR in the target neurons.
-
-
Consider Efflux Pump Inhibition (with caution):
-
If efflux is suspected to be a major issue, co-administration with a broad-spectrum efflux pump inhibitor could be considered as a mechanistic experiment. However, this can have widespread off-target effects and should be interpreted with caution.
-
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile 0.9% saline, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[5]
-
Sterile syringes and needles
Procedure:
-
Preparation of this compound Solution:
-
For a simple saline solution, dissolve this compound hydrochloride directly in sterile 0.9% saline to the desired concentration.
-
For the co-solvent vehicle, first, prepare a stock solution of this compound in DMSO. Then, sequentially add PEG300, Tween-80, and saline, mixing thoroughly after each addition.[5]
-
It is recommended to prepare the final working solution fresh on the day of the experiment.[5][10]
-
-
Administration:
Experimental Workflow for In Vivo Administration
Caption: Workflow for in vivo this compound experiments.
Protocol 2: Electrophysiological Verification of this compound Effect
Materials:
-
Brain slice preparation setup
-
Patch-clamp rig with amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
Gramicidin for perforated patch-clamp
-
This compound
Procedure:
-
Prepare Brain Slices: Prepare acute brain slices containing the neurons of interest.
-
Obtain Whole-Cell Recording:
-
Establish a Stable Baseline: Record baseline neuronal activity, including resting membrane potential and firing rate in response to current injections.
-
Bath Apply this compound: Perfuse the brain slice with aCSF containing the desired concentration of this compound.
-
Record Neuronal Response:
-
Monitor changes in resting membrane potential.
-
Measure changes in firing rate in response to the same current injections used at baseline.
-
To determine the reversal potential, apply voltage ramps or steps and measure the current response before and during this compound application. The reversal potential is the voltage at which the current reverses polarity.[4]
-
Data Presentation
| Parameter | Expected Outcome (Inhibition) | Potential Unexpected Outcome (Excitation) |
| Resting Membrane Potential | Hyperpolarization | Depolarization |
| Action Potential Firing | Decreased or abolished | Increased |
| Input Resistance | Decreased | May decrease or remain unchanged |
| c-fos Expression | No change or decrease | Increased |
Logical Relationship for Troubleshooting Unexpected Excitation
Caption: Troubleshooting logic for unexpected excitation.
References
- 1. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of chemogenetics in behavioural neuroscience: receptor variants, targeting approaches and caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swharden.com [swharden.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Control of intracellular chloride concentration and GABA response polarity in rat retinal ON bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. direct.mit.edu [direct.mit.edu]
- 10. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
ensuring stability and longevity of prepared uPSEM792 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability and longevity of prepared uPSEM792 solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound hydrochloride is readily soluble in water. It can be dissolved in sterile, nuclease-free water to prepare stock solutions.
Q2: What is the maximum recommended concentration for a this compound stock solution in water?
A2: this compound is soluble in water up to 100 mM.
Q3: How should I store powdered this compound?
A3: Unopened powdered this compound should be stored at -20°C.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, allow the powdered this compound to equilibrate to room temperature before opening the vial. Reconstitute the powder in the desired volume of sterile water to achieve the target concentration. If using a water-based stock solution, it is recommended to filter-sterilize the solution through a 0.22 µm filter before use.[1]
Q5: What are the recommended storage conditions for prepared this compound solutions?
A5: For optimal stability, it is best to prepare this compound solutions fresh on the day of use.[2] If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store as outlined in the table below.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Prepared this compound Solutions
| Storage Temperature | Maximum Storage Duration | Important Considerations |
| Room Temperature | Not Recommended | Prepare fresh for each experiment. |
| 4°C | Short-term (hours) | Use on the same day if possible. |
| -20°C | Up to 1 month | Protect from light. Avoid repeated freeze-thaw cycles.[1][2][3] |
| -80°C | Up to 6 months | Protect from light. Avoid repeated freeze-thaw cycles.[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in Water)
Materials:
-
This compound hydrochloride powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Allow the vial of this compound hydrochloride powder to warm to room temperature.
-
Calculate the required volume of water to achieve a 10 mM concentration. The molecular weight of this compound hydrochloride is 277.75 g/mol .
-
Add the calculated volume of sterile, nuclease-free water to the vial.
-
Vortex briefly to dissolve the powder completely.
-
Filter the solution through a 0.22 µm sterile syringe filter into a sterile tube.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.
Protocol 2: In Vivo Administration of this compound in Rodents
Materials:
-
Prepared this compound stock solution
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration for injection using sterile saline. The final concentration will depend on the specific experimental design and the target dosage.
-
Administer the diluted this compound solution to the animal via the desired route (e.g., intraperitoneal injection). The volume of injection should be determined based on the animal's weight and the target dosage.
-
Always include a vehicle control group (saline only) in your experimental design.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in thawed solution | Improper storage or repeated freeze-thaw cycles. | Discard the solution. Prepare a fresh solution and ensure proper aliquoting and storage to avoid freeze-thaw cycles. Before use, always allow the solution to fully equilibrate to room temperature and visually inspect for precipitates.[2] |
| Inconsistent or no biological effect | Degraded this compound: Solution may have been stored improperly or for too long. | Prepare a fresh solution of this compound and repeat the experiment. |
| Incorrect Dosage: The concentration of this compound administered may be too low. | Perform a dose-response curve to determine the optimal effective concentration for your specific experimental model. | |
| Inefficient Receptor Expression: The target cells may not be expressing the PSAM receptor at sufficient levels. | Verify receptor expression using appropriate methods (e.g., immunohistochemistry, western blot, or fluorescent reporter imaging). | |
| Unexpected neuronal activation with PSAM4-GlyR (inhibitory receptor) | Shift in Chloride Reversal Potential: In neurons with high intracellular chloride concentration, activation of the chloride-permeable PSAM4-GlyR channel can lead to an efflux of chloride ions, causing depolarization and neuronal activation instead of inhibition. | This is a known phenomenon. Consider using electrophysiological recordings to measure the chloride reversal potential in your target neurons. It may be necessary to use an alternative inhibitory chemogenetic system if this effect is pronounced. |
| Potential off-target effects | Interaction with Endogenous Receptors: Although highly selective, at very high concentrations, this compound may have weak interactions with other receptors. | Use the lowest effective dose of this compound. Include appropriate control groups in your experiments, such as wild-type animals (not expressing the PSAM receptor) receiving the same dose of this compound to assess for non-specific effects. |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound on engineered PSAM receptors.
Caption: General experimental workflow for using this compound solutions.
References
Technical Support Center: Refining uPSEM792 Delivery for Targeted Neuronal Silencing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of uPSEM792 for targeted neuronal silencing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce neuronal silencing?
A1: this compound is an ultra-potent, pharmacologically selective effector molecule (PSEM) that acts as an agonist for the engineered PSAM4-GlyR receptor. The PSAM4-GlyR is a chimeric ion channel composed of a modified ligand-binding domain from the α7 nicotinic acetylcholine receptor and the chloride-permeable pore of the glycine receptor. When this compound binds to PSAM4-GlyR, it opens the chloride channel, leading to an influx of chloride ions. This influx hyperpolarizes the neuron or creates a shunting effect, both of which inhibit neuronal firing and lead to silencing.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound and its hydrochloride salt are typically stored at -20°C for long-term stability. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.
Q3: What are the key advantages of using the this compound/PSAM4-GlyR system over other chemogenetic silencing methods?
A3: The this compound/PSAM4-GlyR system offers several advantages, including:
-
High Potency: this compound has sub-nanomolar affinity for PSAM4-GlyR, allowing for effective neuronal silencing at low doses (e.g., 1-3 mg/kg in mice via intraperitoneal injection).[1]
-
High Selectivity: this compound exhibits high selectivity for the engineered PSAM4-GlyR over endogenous receptors, minimizing off-target effects at optimal concentrations.
-
Rapid Onset and Reversibility: The effects of this compound are typically observed within minutes of administration and are reversible, allowing for precise temporal control of neuronal activity.[2]
Troubleshooting Guides
Problem 1: Inefficient or No Neuronal Silencing Observed
| Possible Cause | Troubleshooting Step |
| Low PSAM4-GlyR Expression | - Verify Viral Titer and Injection Accuracy: Ensure the adeno-associated virus (AAV) vector expressing PSAM4-GlyR has a high titer and that stereotaxic injections are accurate. Use a fluorescent reporter (e.g., EGFP) to confirm expression in the target region. - Optimize AAV Serotype and Promoter: Select an AAV serotype with the appropriate tropism for your target neurons and a promoter that drives robust expression. - Allow Sufficient Expression Time: Allow at least 2-3 weeks post-injection for AAV-mediated expression to reach optimal levels before starting experiments. |
| Suboptimal this compound Dose | - Perform a Dose-Response Curve: Start with a dose of 1 mg/kg (IP) and incrementally increase the dose (e.g., up to 5 mg/kg) to find the lowest effective dose for your specific animal model and behavioral paradigm. - Consider Route of Administration: While intraperitoneal (IP) injection is common, subcutaneous (SC) or intravenous (IV) administration may offer different pharmacokinetic profiles that could be more effective for your experiment.[3] |
| Incorrect this compound Formulation | - Ensure Proper Dissolution: this compound hydrochloride is soluble in water or saline. For the freebase form, a vehicle of DMSO and PEG300 or other suitable solvents may be required. Always ensure the compound is fully dissolved before administration. - Prepare Fresh Solutions: Prepare this compound solutions fresh on the day of the experiment to avoid degradation. |
Problem 2: Unexpected Neuronal Excitation or Off-Target Behavioral Effects
| Possible Cause | Troubleshooting Step |
| Chloride Reversal Potential Shift | - Cell-Type Specificity: In some neuronal populations, such as medium spiny neurons of the nucleus accumbens, the intracellular chloride concentration may be high, leading to a depolarizing chloride current upon PSAM4-GlyR activation.[4][5][6] This can cause neuronal excitation instead of inhibition. - Confirm Silencing Electrophysiologically: Before conducting behavioral experiments, validate the inhibitory effect of this compound on your target neurons using in vitro or in vivo electrophysiology. - Consider Alternative Silencing Methods: If paradoxical excitation is confirmed, consider using a different chemogenetic silencing system that does not rely on chloride conductance. - Modulate Chloride Homeostasis: In experimental settings, it may be possible to pharmacologically manipulate chloride transporters like KCC2 to lower intracellular chloride levels.[7][8][9][10] |
| Off-Target Receptor Activation | - Use the Lowest Effective Dose: High concentrations of this compound can have off-target effects, including partial agonism at α4β2 nicotinic acetylcholine receptors.[3] Perform a careful dose-response analysis to identify the minimal dose required for on-target silencing. - Control Experiments: Include control groups that receive this compound but do not express PSAM4-GlyR to account for any behavioral effects of the compound itself. |
| Spread of AAV to Off-Target Regions | - Optimize Injection Volume and Speed: Use a low injection volume (e.g., 100-200 nL) and a slow infusion rate (e.g., 100 nL/min) to limit the spread of the virus from the target site. - Use Cell-Type Specific Promoters: Employ Cre-dependent AAV vectors in combination with Cre-driver mouse lines to restrict PSAM4-GlyR expression to specific neuronal populations.[11] |
Quantitative Data Summary
Table 1: this compound Binding Affinity and Selectivity
| Receptor | Binding Affinity (Ki) |
| PSAM4-GlyR | ~0.7 nM |
| α4β2 nAChR | ~160 nM |
| 5-HT3 Receptor | >10,000 nM |
Data synthesized from multiple sources.
Table 2: Recommended In Vivo this compound Dosing
| Animal Model | Route of Administration | Recommended Starting Dose | Notes |
| Mouse | Intraperitoneal (IP) | 1 - 3 mg/kg | Effective for robust neuronal silencing in various brain regions.[1] |
| Rhesus Macaque | Subcutaneous (SC) | 0.1 - 0.5 mg/kg | Lower doses may be effective due to pharmacokinetic differences.[12] |
| Rhesus Macaque | Intravenous (IV) | 0.87 mg/kg | Used in pharmacokinetic studies.[3] |
Experimental Protocols
Protocol 1: Stereotaxic AAV-PSAM4-GlyR Injection in Mice
-
Anesthesia and Stereotaxic Mounting:
-
Surgical Preparation:
-
Shave the fur over the scalp and sterilize the area with povidone-iodine and ethanol swabs.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda and ensure the skull is level.
-
-
Craniotomy:
-
Using a dental drill, create a small burr hole over the target injection site.
-
Carefully remove the dura mater to expose the brain surface.
-
-
Virus Injection:
-
Load a glass micropipette with the AAV-PSAM4-GlyR viral suspension.
-
Slowly lower the pipette to the predetermined stereotaxic coordinates.
-
Infuse the virus at a rate of 100 nL/minute for a total volume of 100-200 nL.
-
Leave the pipette in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.[13]
-
Slowly retract the pipette.
-
-
Post-Operative Care:
-
Suture the incision and administer post-operative analgesics.
-
Monitor the mouse during recovery until it is ambulatory.
-
Allow 2-3 weeks for optimal viral expression before behavioral or electrophysiological experiments.
-
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
-
Preparation of this compound Solution:
-
For this compound hydrochloride, dissolve in sterile saline to the desired concentration.
-
For the freebase form, a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used. Ensure the solution is clear and free of precipitates.
-
Prepare the solution fresh on the day of injection.
-
-
Animal Restraint:
-
Grasp the mouse by the scruff of the neck to immobilize the head and body.
-
Turn the mouse over to expose the abdomen.
-
-
Injection Procedure:
-
Locate the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[17]
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Gently aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the calculated volume of this compound solution.
-
Withdraw the needle and return the mouse to its cage.[18][19]
-
-
Monitoring:
-
Observe the mouse for any adverse reactions and for the expected behavioral effects of neuronal silencing.
-
Visualizations
Caption: Experimental workflow for this compound-mediated neuronal silencing.
References
- 1. researchgate.net [researchgate.net]
- 2. A humanized chemogenetic system inhibits murine pain-related behavior and hyperactivity in human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. addgene.org [addgene.org]
- 12. researchgate.net [researchgate.net]
- 13. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. Stereotactic Viral Injection into Subthalamic Nucleus in Mice â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 16. Stereotaxic intracranial virus injection in mice [protocols.io]
- 17. research.vt.edu [research.vt.edu]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. queensu.ca [queensu.ca]
Validation & Comparative
A Comparative Guide to uPSEM792-Mediated Neuronal Silencing In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of uPSEM792, an ultrapotent chemogenetic agonist, for in vivo neuronal silencing against alternative methodologies. Experimental data is presented to support the comparison, and detailed protocols for key experiments are outlined.
Introduction to Neuronal Silencing
The ability to selectively silence neuronal activity in vivo is a cornerstone of modern neuroscience research. It allows for the dissection of neural circuit function and the investigation of the cellular basis of behavior and disease. An ideal neuronal silencing tool should offer high potency, specificity for the target neuronal population, temporal precision, and minimal off-target effects. This guide focuses on the validation of this compound, a novel agonist for the engineered PSAM4-GlyR receptor, and compares its performance with established chemogenetic and optogenetic silencing techniques.
This compound and the PSAM4-GlyR System
This compound is a potent and selective agonist for the Pharmacologically Selective Actuator Module (PSAM)4-Glycine Receptor (GlyR), an engineered ligand-gated ion channel used for chemogenetic neuronal silencing.[1] The PSAM4 ligand-binding domain is derived from the α7 nicotinic acetylcholine receptor, mutated to be insensitive to endogenous acetylcholine but highly sensitive to specific synthetic compounds like this compound.[2] This domain is fused to the chloride-permeable pore of the glycine receptor. Activation of PSAM4-GlyR by this compound leads to an influx of chloride ions, hyperpolarizing the neuron and causing robust inhibition of neuronal firing.[3]
A critical consideration is that the inhibitory effect of PSAM4-GlyR activation is dependent on the intracellular chloride concentration of the target neuron. In certain neuronal populations, such as dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs), activation of PSAM4-GlyR with this compound has been shown to cause depolarization and even excitation, due to a shift in the chloride reversal potential.[4] This highlights the importance of validating the inhibitory effect of this system in the specific cell type of interest.
Comparison of In Vivo Neuronal Silencing Techniques
Here, we compare the this compound/PSAM4-GlyR system with other widely used methods for in vivo neuronal silencing: inhibitory DREADDs (hM4Di and KORD) and optogenetics (Halorhodopsin and Archaerhodopsin).
| Feature | This compound/PSAM4-GlyR | Inhibitory DREADDs (hM4Di, KORD) | Optogenetics (eNpHR3.0, ArchT) |
| Effector | Engineered ligand-gated ion channel (GlyR Cl- channel) | Engineered G-protein coupled receptors (GPCRs) | Light-activated ion pumps (Cl- or H+ pumps) |
| Actuator | Small molecule agonist (this compound) | Small molecule agonists (CNO, Salvinorin B) | Light (Yellow/Green) |
| Mechanism | Chloride influx leading to hyperpolarization and shunting inhibition.[3] | Gi/o-pathway activation, leading to potassium channel opening and inhibition of adenylyl cyclase.[5][6] | Light-driven transport of ions (Cl- influx or H+ efflux) causing hyperpolarization.[7][8] |
| Temporal Precision | Onset: Minutes to hours. Offset: Hours, dependent on agonist clearance.[9] | Onset: Minutes to hours. Offset: Hours, dependent on agonist clearance.[9] | Onset: Milliseconds. Offset: Milliseconds.[10] |
| Invasiveness | Initial virus injection. Systemic or local agonist delivery (non-invasive after initial surgery).[11] | Initial virus injection. Systemic or local agonist delivery (non-invasive after initial surgery).[11] | Requires chronic implantation of a light source (e.g., optical fiber).[12] |
| Key Advantage | High potency and selectivity of this compound.[2] Non-invasive activation. | Non-invasive activation. Can be multiplexed for bidirectional control (with KORD).[13] | High temporal precision for manipulating neuronal activity on a millisecond timescale.[10] |
| Key Disadvantage | Potential for excitatory effects in some neuron types.[4] Slower kinetics than optogenetics. | Slower kinetics. Off-target effects of some agonists (e.g., CNO conversion to clozapine).[14] | Invasive due to the need for a chronic light implant. Potential for tissue heating with prolonged illumination.[10] |
Experimental Data
This compound-Mediated Silencing of Hippocampal Neurons
In vivo two-photon calcium imaging in the hippocampus of mice expressing PSAM4-GlyR demonstrated that intraperitoneal injection of this compound (3 mg/kg) strongly silenced the activity of transduced CA1 pyramidal neurons.[3]
| Condition | Relative Neuronal Activity |
| Baseline | 100% |
| After this compound (3 mg/kg, i.p.) | Significantly reduced (qualitative) |
Comparison of Silencing Efficacy
| Method | Agonist/Light Parameters | Effect on Neuronal Firing | Reference |
| This compound/PSAM4-GlyR | 10 nM this compound (in vitro) | Increased rheobase by ~6-fold | [2] |
| hM4Di DREADD | 1-10 µM CNO (in vivo) | Significant reduction in firing rate | [15][16] |
| KORD DREADD | 10 mg/kg Salvinorin B (in vivo) | Rapid and reversible silencing | [13] |
| eNpHR3.0 (Optogenetics) | 532 nm light | Complete inhibition of action potentials | [17] |
| ArchT (Optogenetics) | 559 nm light | Significant reduction in neuronal responses | [18] |
Signaling Pathways and Experimental Workflow
Signaling Pathway for this compound/PSAM4-GlyR-Mediated Silencing
Caption: A typical workflow for in vivo validation of chemogenetic or optogenetic neuronal silencing.
Experimental Protocols
In Vivo Neuronal Silencing using this compound/PSAM4-GlyR
1. Viral Vector Production and Stereotaxic Injection:
-
Produce a high-titer adeno-associated virus (AAV) expressing PSAM4-GlyR under a cell-type-specific promoter (e.g., AAV1-CamkII::PSAM4-GlyR-IRES-EGFP). *[3] Anesthetize the animal (e.g., mouse) and place it in a stereotaxic frame.
-
Inject the AAV vector into the target brain region using a microinjection pump.
-
Allow 2-3 weeks for viral expression and recovery.
2. In Vivo Recording and this compound Administration:
-
Implant a recording device (e.g., electrode array for electrophysiology or a GRIN lens for calcium imaging) over the target region.
-
Record baseline neuronal activity.
-
Administer this compound via intraperitoneal (i.p.) injection (e.g., 3 mg/kg). *[3] Continue recording neuronal activity to observe the silencing effect.
3. Data Analysis:
-
Analyze the recorded data to quantify changes in neuronal firing rates, calcium transients, or other relevant metrics before and after this compound administration.
In Vivo Neuronal Silencing using Optogenetics (e.g., eNpHR3.0)
1. Viral Vector and Optical Fiber Implantation:
-
Produce an AAV expressing an inhibitory opsin (e.g., AAV-CaMKIIα-eNpHR3.0-eYFP). *[17] During the same surgery as the viral injection, implant an optical fiber cannula above the target brain region.
2. In Vivo Recording and Light Stimulation:
-
Connect the implanted optical fiber to a laser source (e.g., 532 nm for eNpHR3.0). *[17] Record baseline neuronal activity.
-
Deliver light through the optical fiber to activate the opsin and silence neuronal activity.
-
Record neuronal activity during and after light stimulation.
3. Data Analysis:
-
Compare neuronal activity during baseline, light-on, and light-off periods.
Conclusion
This compound, in conjunction with the PSAM4-GlyR receptor, offers a potent and non-invasive method for in vivo neuronal silencing. Its primary advantages are high potency and selectivity, allowing for robust silencing with minimal off-target pharmacological effects. However, its temporal precision is lower than that of optogenetic methods, and researchers must be cautious about its potential to cause excitation in specific neuronal subtypes. The choice of a neuronal silencing technique should be guided by the specific experimental question, considering the required temporal resolution, the target cell type, and the acceptable level of invasiveness. For experiments requiring millisecond-timescale control, optogenetics remains the gold standard. For longer-lasting, non-invasive silencing where precise temporal control is less critical, chemogenetic methods like the this compound/PSAM4-GlyR system and inhibitory DREADDs are powerful tools. Careful validation in the neuronal population of interest is crucial for the successful application of any of these techniques.
References
- 1. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemogenetic Tools for Causal Cellular and Neuronal Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optogenetic silencing strategies differ in their effects on inhibitory synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Silencing Neurons: Tools, Applications, and Experimental Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optogenetic investigation of neural circuits in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PNAS: visualization of in vivo silencing via hM4Di [chemogenetic.blogspot.com]
- 16. Multimodal Imaging for DREADD-Expressing Neurons in Living Brain and Their Application to Implantation of iPSC-Derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [1208.2720] High fidelity optogenetic control of individual prefrontal cortical pyramidal neurons in vivo [arxiv.org]
- 18. researchgate.net [researchgate.net]
uPSEM792 versus uPSEM817: A Comparative Guide for Chemogenetic Experiments
For researchers in neuroscience and drug development, the precise control of neuronal activity is paramount. Chemogenetics, particularly the use of Pharmacologically Selective Actuator Modules (PSAMs) and their corresponding Pharmacologically Selective Effector Molecules (PSEMs), offers a powerful approach for targeted neuronal manipulation. Among the most advanced PSEMs are the ultrapotent agonists uPSEM792 and uPSEM817, both designed to activate engineered PSAM⁴-GlyR and PSAM⁴-5HT3 ion channels. This guide provides a detailed comparison of this compound and uPSEM817, supported by experimental data, to aid researchers in selecting the optimal compound for their specific experimental needs.
Performance Comparison
Both this compound and uPSEM817 are highly potent, brain-penetrant agonists for PSAM⁴-GlyR and PSAM⁴-5HT3, enabling the silencing of targeted neurons with high precision.[1][2][3] However, they exhibit key differences in their affinity, selectivity, and pharmacokinetic profiles that can influence experimental outcomes.
| Feature | This compound | uPSEM817 |
| Target Receptors | PSAM⁴-GlyR, PSAM⁴-5HT3[1] | PSAM⁴-GlyR, PSAM⁴-5HT3[2] |
| Binding Affinity (Ki) | 0.7 nM for PSAM⁴-GlyR[1] | 0.15 nM for PSAM⁴-GlyR[2][3] |
| Potency (EC₅₀) | 2.3 nM at PSAM⁴-GlyR[4] | 0.3 nM at PSAM⁴-GlyR[2] |
| Selectivity | >10,000-fold for PSAM⁴-GlyR over α7-GlyR, α7-5HT3R, and 5-HT3R.[1] 230-fold selectivity over α4β2 nAChR.[1] Weak partial agonist at α4β2 nAChR.[4] | 5,000 to 10,000-fold for PSAM⁴-GlyR over α7-GlyR, α7-5HT3R, and 5-HT3R.[2][3] No evident α4β2 nAChR agonism up to 30 µM.[2][3] |
| In Vivo Efficacy (Lowest Effective Dose in mice) | 1 mg/kg[5] | 0.1 mg/kg |
| Brain Penetrance | Yes[1] | Yes[2] |
| Pharmacokinetics (in Rhesus Macaques) | Half-life of ~90 minutes.[6] Peak concentration in brain parenchyma ~255 nM.[4] CSF:plasma ratio of 0.62.[4] | Half-life of ~70 minutes.[6] Peak concentration in brain parenchyma ~50 nM.[4] CSF:plasma ratio of 0.45.[4] Preferentially distributes to parenchyma over CSF.[4] |
| Solubility | Soluble to 100 mM in water.[1] | Soluble to 20 mM in water and 100 mM in DMSO. |
| Potential Off-Target Effects | Weak partial agonism at α4β2 nAChR may lead to off-target effects at higher concentrations.[4] In some neuronal types, activation of PSAM⁴-GlyR by this compound can lead to excitation instead of inhibition due to shifts in the chloride reversal potential.[7][8] | Higher selectivity profile suggests a lower risk of off-target effects compared to this compound.[2][3] |
| P-glycoprotein (PgP) Substrate | No[1][3] | No[2][3] |
Key Considerations for Experimental Design
The choice between this compound and uPSEM817 will depend on the specific requirements of the experiment:
-
For maximal potency and selectivity, uPSEM817 is the superior choice. Its higher affinity and lack of significant off-target agonism at α4β2 nAChR minimize the risk of confounding effects, making it ideal for experiments requiring highly specific neuronal silencing.[2][3]
-
For studies where water solubility is a primary concern, this compound offers a significant advantage with its high solubility in aqueous solutions.[1]
-
Pharmacokinetic profiles should be considered for dosing regimens. While both compounds are brain penetrant, uPSEM817's preferential distribution to the brain parenchyma might be advantageous for targeting neurons within the brain tissue itself.[4]
-
The potential for excitatory effects with PSAM⁴-GlyR activation must be considered. As demonstrated in studies with this compound, activating a chloride-permeable channel can lead to depolarization and neuronal activation in cells with a high intracellular chloride concentration.[7][8] This highlights the importance of validating the inhibitory effect of the PSAM/PSEM system in the specific neuronal population of interest.
Signaling Pathway and Experimental Workflow
The activation of PSAM⁴-GlyR or PSAM⁴-5HT3 by this compound or uPSEM817 leads to the opening of a chloride-permeable ion channel. In most mature neurons, the resulting influx of chloride ions causes hyperpolarization of the cell membrane, leading to neuronal silencing.
Caption: Signaling pathway of uPSEM-mediated neuronal silencing.
A typical experimental workflow for utilizing this compound or uPSEM817 in vivo involves viral-mediated expression of the PSAM receptor in the target neuronal population, followed by systemic administration of the uPSEM agonist.
Caption: General in vivo experimental workflow.
Experimental Protocols
The following are summaries of key experimental protocols described in the cited literature.
In Vivo Neuronal Silencing in Mice
This protocol, adapted from Magnus et al., 2019, demonstrates the in vivo efficacy of uPSEMs.[3][5]
-
Stereotactic Surgery: An adeno-associated virus (AAV) encoding a Cre-dependent PSAM⁴-GlyR is injected into the substantia nigra pars reticulata (SNr) of a Cre-driver mouse line.
-
Recovery and Expression: Mice are allowed to recover for at least 3 weeks to ensure robust receptor expression.
-
Behavioral Assay: Mice are placed in an open field arena, and baseline rotational behavior is recorded.
-
uPSEM Administration: this compound (1 mg/kg) or uPSEM817 (0.1 mg/kg) is administered via intraperitoneal (i.p.) injection.
-
Post-injection Monitoring: Contralateral rotations are recorded for 3-4 hours post-injection. A significant increase in contralateral rotations indicates successful unilateral silencing of the SNr.
Pharmacokinetic Analysis in Non-human Primates
This protocol is based on the study by Galvan et al., 2022, characterizing the pharmacokinetics of uPSEMs in rhesus macaques.[4][9]
-
Animal Preparation: Rhesus macaques are anesthetized, and intravenous and cerebrospinal fluid (CSF) catheters are placed.
-
uPSEM Administration: this compound (0.87 mg/kg) or uPSEM817 (0.064 mg/kg) is administered either subcutaneously (s.c.) or intravenously (i.v.).
-
Sample Collection: Blood and CSF samples are collected at various time points over 48 hours.
-
Brain Microdialysis: For a subset of animals, a microdialysis probe is inserted into the putamen to collect interstitial fluid from the brain parenchyma.
-
Sample Analysis: The concentrations of the uPSEM and potential metabolites in plasma, CSF, and microdialysate are quantified using liquid chromatography-mass spectrometry (LC-MS).
Conclusion
Both this compound and uPSEM817 are powerful tools for chemogenetic research. uPSEM817 stands out for its superior potency and selectivity, making it the preferred choice for experiments demanding the highest level of precision and minimal off-target risk. This compound, with its high water solubility, remains a valuable alternative, particularly when ease of formulation is a critical factor. Researchers should carefully consider the specific goals and constraints of their experiments, including the neuronal population under investigation and the potential for non-canonical effects of chloride channel activation, to make an informed decision between these two exceptional chemogenetic actuators.
References
- 1. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 2. uPSEM817 tartrate | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 3. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
- 8. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Neuronal Silencing: Quantitative Analysis of uPSEM792
This guide provides a comprehensive comparison of uPSEM792, a potent chemogenetic agent, with other established neuronal silencing techniques. It is designed for researchers, scientists, and drug development professionals seeking to select and implement the most appropriate tools for their experimental needs. The content includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to Neuronal Silencing with this compound
Reversible silencing of neuronal activity is a cornerstone of modern neuroscience, enabling the dissection of neural circuit function and its role in behavior.[1][2][3] Chemogenetics, a technique utilizing engineered receptors and exogenous ligands, offers a non-invasive method for controlling specific cell populations.[4] this compound is an ultrapotent "Pharmacologically Selective Effector Molecule" (PSEM) designed to work in concert with a "Pharmacologically Selective Actuator Module" (PSAM), specifically the PSAM4-GlyR chimeric ion channel, to induce robust neuronal inhibition.[5][6][7]
Mechanism of Action
The this compound system relies on a targeted, ligand-gated ion channel approach. The PSAM4-GlyR is a chimeric receptor that combines the ligand-binding domain of a modified α7 nicotinic acetylcholine receptor with the ion pore domain of the glycine receptor (GlyR).[8] this compound is a highly potent and selective agonist for this engineered receptor.[5][6][7] Its binding opens the GlyR chloride channel, leading to an influx of Cl- ions, which hyperpolarizes the neuron and effectively silences its activity by shunting excitatory inputs.[8][9]
Figure 1: Signaling pathway for this compound-mediated neuronal silencing.
Quantitative Performance of this compound
This compound exhibits sub-nanomolar potency and high selectivity, making it a powerful tool for chemogenetic silencing. Its favorable pharmacokinetic properties include brain penetrance and a lack of interaction with P-glycoprotein efflux pumps, ensuring effective concentrations in the central nervous system.[5][7][9][10]
| Parameter | Value | Source |
| Binding Affinity (Ki) | 0.7 nM (for PSAM4-GlyR) | [5][6][7][9] |
| In Vitro Efficacy | 1-15 nM strongly suppresses cortical neurons | [7][9] |
| In Vivo Efficacy | 3 mg/kg (i.p.) strongly silences hippocampal CA1 neurons | [9][11] |
| Selectivity | >10,000-fold for PSAM4 vs. α7-GlyR, α7-5HT3, 5HT3-R | [5][7][9] |
| 230-fold for PSAM4-GlyR vs. α4β2 nAChR | [5][7][9] | |
| Pharmacokinetics | Brain-penetrant, not a P-glycoprotein substrate | [5][7][9][10] |
Comparison with Alternative Silencing Methods
The choice of a neuronal silencing tool depends on the specific experimental requirements for temporal precision, invasiveness, and mechanism of action. This compound/PSAMs offer a distinct profile compared to DREADDs and optogenetic methods.
| Feature | This compound/PSAM4-GlyR | DREADDs (e.g., hM4Di) | Optogenetics (e.g., Arch, NpHR) |
| Mechanism | Ligand-gated ion channel (direct) | G-protein coupled receptor (indirect) | Light-driven ion pump (direct) |
| Effector | This compound (small molecule) | CNO, DCZ, Salvinorin B (small molecules) | Light (specific wavelength) |
| Temporal Control | Minutes to hours (onset/offset) | Slower onset, prolonged action (hours) | Millisecond precision |
| Invasiveness | Systemic or local injection of ligand | Systemic or local injection of ligand | Requires implanted fiber optic |
| Primary Advantage | High potency, direct ion flux, non-invasive ligand delivery | Prolonged silencing, non-invasive ligand delivery | High temporal and spatial precision |
| Primary Limitation | Slower kinetics than optogenetics; potential for off-target excitation in specific cell types due to Cl- dynamics | Slow kinetics, indirect mechanism, potential ligand off-target effects | Invasive hardware, potential for tissue heating |
A critical consideration for any chloride-based silencing tool, including PSAM4-GlyR, is the neuron's intracellular chloride concentration. In certain neuronal populations, such as dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs), activation of PSAM4-GlyR with this compound has been shown to cause depolarization and excitation rather than silencing.[12][13] This is due to a chloride reversal potential that is more depolarized than the resting membrane potential in these cells. Researchers must validate the inhibitory effect of this system in their specific cell type of interest.
Figure 2: Comparison of primary silencing mechanisms.
Experimental Protocols
Quantifying the efficacy of neuronal silencing by this compound can be achieved through various methods, including electrophysiology and in vivo imaging. Below is a detailed protocol for in vivo two-photon calcium imaging.
Protocol: In Vivo Two-Photon Calcium Imaging of Hippocampal Silencing
This protocol is adapted from studies demonstrating robust silencing of CA1 pyramidal neurons.[9][11]
-
Viral Vector Delivery:
-
Objective: To express PSAM4-GlyR in the target neuronal population.
-
Procedure: Stereotactically inject an AAV vector (e.g., rAAV1-CamkII::PSAM4-GlyR-IRES-EGFP) into the hippocampal CA1 region of a transgenic mouse expressing a calcium indicator (e.g., Thy1::GCaMP6f). The CamkII promoter targets expression to excitatory neurons.
-
Incubation: Allow 3-4 weeks for robust viral expression.
-
-
Surgical Preparation:
-
Objective: To provide optical access to the brain and allow for head fixation during imaging.
-
Procedure: Implant a head-plate for stable head fixation. Perform a craniotomy (approx. 3 mm diameter) over the injection site and implant an optical window (glass coverslip) sealed with dental cement.
-
-
In Vivo Two-Photon Imaging:
-
Objective: To record baseline neuronal activity before and after this compound administration.
-
Setup: Acclimate the awake mouse to the head-fixed setup on a treadmill or spherical treadmill.
-
Imaging: Use a two-photon microscope to locate the field of view containing neurons co-expressing GCaMP6f and the EGFP tag from the viral vector. Record baseline calcium dynamics for a set period (e.g., 15-30 minutes).
-
-
This compound Administration:
-
Data Acquisition and Analysis:
-
Objective: To quantify the change in neuronal activity.
-
Procedure:
-
Use an appropriate software suite (e.g., Suite2p, CaImAn) for motion correction and identification of regions of interest (ROIs) corresponding to individual neurons.
-
Extract calcium traces (ΔF/F) for each ROI.
-
Detect and quantify calcium transients (events) in the pre- and post-injection periods.
-
Compare the event frequency and mean ΔF/F in PSAM4-GlyR-expressing neurons versus nearby non-expressing neurons (internal control).
-
-
Expected Outcome: A significant reduction in the frequency and amplitude of calcium transients in PSAM4-GlyR-positive neurons following this compound injection, indicating successful silencing.
-
Figure 3: Experimental workflow for quantifying this compound silencing via in vivo imaging.
References
- 1. Silencing Neurons: Tools, Applications, and Experimental Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Silencing Neurons: Tools, Applications, and Experimental Constraints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uPSEM 792 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 8. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
- 13. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Evaluation of uPSEM792 and Alternative DREADD Agonists in Preclinical Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of uPSEM792, a potent agonist for Pharmacologically Selective Actuator Modules (PSAMs), alongside commonly used Designer Receptors Exclusively Activated by Designer Drugs (DREADD) agonists: Clozapine-N-Oxide (CNO), Deschloroclozapine (DCZ), and Compound 21 (C21). The data presented is collated from various preclinical studies in mice and rhesus macaques, offering insights into the absorption, distribution, and central nervous system penetration of these chemogenetic activators.
Pharmacokinetic Profiles: A Cross-Species Comparison
The following tables summarize key pharmacokinetic parameters for this compound and alternative DREADD agonists. It is important to note that the data are compiled from separate studies and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Pharmacokinetics in Rhesus Macaques
| Compound | Dose & Route | Cmax | Tmax | AUC (ng·h/mL) | Brain Penetration |
| This compound | 0.87 mg/kg, IV | 557 ng/mL[1] | ~15 min[1] | 114.48[1] | CSF Cmax: 2.06 ng/mL[1] |
| 0.87 mg/kg, SC | 390.4 ng/mL[1] | 15 min[1] | 133.24[1] | CSF Cmax: 2.67 ng/mL[1] | |
| Clozapine-N-Oxide (CNO) | 3 mg/kg, IM (in DMSO) | 200-250 ng/mL[2] | 30-90 min[2] | Not Reported | CSF levels are 2-6% of plasma levels[2] |
| 3 mg/kg, IM (HCl salt) | 1000-4000 ng/mL[2] | ~30 min[2] | Not Reported | CSF levels are 2-6% of plasma levels[2] | |
| Deschloroclozapine (DCZ) | 100 µg/kg, IV | Not Reported | Not Reported | Not Reported | CSF Cmax: ~10 nM at 30 min[3] |
| 100 µg/kg, IM | Not Reported | Not Reported | Not Reported | CSF levels of ~10 nM at 60 min[3] |
Table 2: Pharmacokinetics in Mice
| Compound | Dose & Route | Cmax | Tmax | AUC | Brain Penetration |
| This compound | 1 mg/kg, IV | Not Reported | Not Reported | Not Reported | Readily penetrates the brain[4] |
| Clozapine-N-Oxide (CNO) | 3.5 mg/kg, IP | Plasma: ~100 nM[5] | ~15 min[5] | Not Reported | CSF: ~11 nM at 15 min[5] |
| Compound 21 (C21) | 3 mg/kg, IP | Plasma: ~1150 nM[6] | ~15-30 min[6] | Not Reported | Brain: ~570 nM at 30 min[6] |
| Deschloroclozapine (DCZ) | 0.1 mg/kg, IP | Not Reported | Not Reported | Not Reported | Brain concentration reduced 10-fold after 1 hour[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols based on the cited literature for intravenous and subcutaneous administration in rhesus macaques and intraperitoneal administration in mice.
Rhesus Macaque Protocols
Intravenous (IV) Administration:
-
Animal Preparation: Rhesus macaques are typically fasted overnight prior to drug administration. Anesthesia is induced, often with ketamine, to allow for the placement of an indwelling catheter into a peripheral vein, commonly the saphenous or cephalic vein.[8]
-
Drug Formulation: this compound hydrochloride is dissolved in sterile saline to the desired concentration.[1]
-
Administration: The formulated drug is administered as a bolus injection through the intravenous catheter. The volume of injection is typically kept low, for example, not exceeding 0.5 ml/kg.[9]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration. Serial sampling is often performed from a contralateral vein to avoid contamination. Typical time points include 5, 15, 30, 60, 120, 240 minutes, and at later times to capture the elimination phase.[1]
-
Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.[9]
Subcutaneous (SC) Administration:
-
Animal Preparation: Similar to IV administration, animals are typically sedated.[10]
-
Drug Formulation: The drug is dissolved in a suitable sterile vehicle for subcutaneous injection.
-
Administration: The injection is administered subcutaneously, often in the dorsal scapular region. The injection site may be clipped and cleaned prior to administration.[11][12]
-
Blood Sampling and Processing: Follows the same procedure as for intravenous administration.[10]
Mouse Protocol
Intraperitoneal (IP) Administration:
-
Animal Preparation: Mice are habituated to handling and injections prior to the study.[13]
-
Drug Formulation: The compound is dissolved in a suitable vehicle, such as saline or a solution containing DMSO, depending on the solubility of the drug.[5][6]
-
Administration: The drug solution is injected into the intraperitoneal cavity using a small gauge needle.
-
Blood and Tissue Sampling: At specified time points, animals are euthanized, and blood is collected via cardiac puncture. The brain is also rapidly excised.[5]
-
Sample Processing: Plasma is separated from blood, and brain tissue is homogenized. Samples are stored at -80°C until analysis.[5]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound activates the engineered PSAM4-GlyR, leading to neuronal inhibition.
Experimental Workflow for In Vivo Pharmacokinetics
Caption: A typical workflow for conducting an in vivo pharmacokinetic study.
References
- 1. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Validation of DREADD agonists and administration route in a murine model of sleep enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anesthesia Guidelines: Macaques | Research & Innovation Office [research.umn.edu]
- 9. unmc.edu [unmc.edu]
- 10. Pharmacokinetics of a Long-lasting, Highly Concentrated Buprenorphine Solution after Subcutaneous Administration in Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Single subcutaneous dosing of cefovecin in rhesus monkeys (Macaca mulatta): a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
A Comparative Guide to uPSEM792 and Other Chemogenetic Actuators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ultrapotent chemogenetic actuator uPSEM792 with other commonly used chemogenetic systems, primarily focusing on the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). The information presented is based on published experimental data to facilitate the selection of the most appropriate chemogenetic tools for specific research applications.
Overview of Chemogenetic Systems
Chemogenetics enables the remote control of specific cell populations through engineered receptors and their selective, small-molecule actuators. This technology has become a cornerstone of modern neuroscience, allowing for the investigation of neural circuit function and its role in behavior and disease. The two most prominent chemogenetic systems are the PSAM/PSEM (Pharmacologically Selective Actuator Module/Pharmacologically Selective Effector Molecule) system, to which this compound belongs, and the DREADD system.
This compound and the PSAM/PSEM System: The PSAM/PSEM system is based on chimeric ligand-gated ion channels. The Pharmacologically Selective Actuator Module (PSAM) is an engineered ligand-binding domain from the α7 nicotinic acetylcholine receptor, which is fused to an ion pore domain (IPD) from another channel. This modularity allows for the creation of receptors that can either activate (e.g., using a 5-HT3 receptor pore) or inhibit (e.g., using a glycine receptor pore, GlyR) neuronal activity. This compound is a potent and selective agonist (a Pharmacologically Selective Effector Molecule or PSEM) for the PSAM4-GlyR (inhibitory) and PSAM4-5HT3 (excitatory) receptors.
DREADDs: DREADDs are modified G-protein coupled receptors (GPCRs) that are insensitive to their endogenous ligands but can be activated by synthetic small molecules. The most common DREADDs are derived from human muscarinic receptors, such as hM3Dq (Gq-coupled, excitatory) and hM4Di (Gi-coupled, inhibitory). A variety of actuators have been developed for DREADDs, including the first-generation clozapine-N-oxide (CNO) and newer compounds like Compound 21 (C21), deschloroclozapine (DCZ), and JHU37160, which offer improved potency and pharmacokinetic properties.
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters of this compound and various DREADD agonists based on available literature. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Actuator | Receptor | Potency (EC50 / Ki) | Selectivity | Lowest Effective Dose (in vivo, mice) | Onset of Action | Duration of Action | Key Features |
| This compound | PSAM4-GlyR | Ki: 0.7 nM | >10,000-fold for PSAM4 over α7-GlyR, α7-5HT3, and 5HT3-R; 230-fold over α4β2 nAChR | 1 mg/kg (i.p.) | ~30-60 minutes | 3-4 hours | Ultrapotent, high selectivity, based on a ligand-gated ion channel for direct neuronal silencing. |
| Clozapine-N-Oxide (CNO) | hM3Dq, hM4Di | EC50: ~5-10 nM (in vitro) | Can be reverse-metabolized to clozapine, which has off-target effects.[1] | 1-5 mg/kg (i.p.) | ~30-60 minutes | Up to 8 hours | Widely used, but potential for off-target effects due to clozapine conversion. |
| Compound 21 (C21) | hM3Dq, hM4Di | Similar potency to CNO | Minimal off-target activity, no back-metabolism to clozapine.[2] | 0.1-1 mg/kg (i.p.)[3] | Rapid | Shorter than CNO | An alternative to CNO with a better safety profile. |
| Deschloroclozapine (DCZ) | hM3Dq, hM4Di | ~60-100 fold more potent than C21[2] | High selectivity for DREADDs over endogenous receptors.[2] | 0.01-0.1 mg/kg (i.p.) | Rapid | ~4 hours | Highly potent and selective, good brain penetrance. |
| JHU37160 | hM3Dq, hM4Di | hM3Dq EC50: 18.5 nM; hM4Di EC50: 0.2 nM[3] | High affinity for DREADDs with low affinity for other clozapine-binding sites.[3] | 0.01-1 mg/kg (i.p.)[3] | Rapid | Not explicitly stated | Potent and brain-penetrant DREADD agonist. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The fundamental difference between the this compound/PSAM and DREADD systems lies in their mechanism of action. PSAMs are ionotropic receptors that directly gate ion flow, leading to rapid changes in membrane potential. In contrast, DREADDs are metabotropic receptors that activate intracellular G-protein signaling cascades, resulting in a slower but potentially more prolonged modulation of neuronal activity.
References
Validating the Long-Term Stability of uPSEM792 Effects: A Comparative Guide for Chemogenetic Actuators
For researchers, scientists, and drug development professionals, the selection of a chemogenetic system hinges on the precise and sustained control of neuronal activity. This guide provides a comprehensive comparison of the long-term stability of effects induced by uPSEM792, a potent agonist for Pharmacologically Selective Actuator Modules (PSAMs), against alternative chemogenetic technologies. The data presented herein is intended to inform the selection of the most suitable tools for long-duration in vivo studies.
Introduction to this compound and Chemogenetic Alternatives
This compound is a highly potent and selective agonist for the engineered PSAM4-GlyR and PSAM4-5HT3 ion channels.[1][2] These channels are ligand-gated ion channels (LGICs) designed to be unresponsive to endogenous ligands, thus offering a specific means of controlling neuronal function.[3][4][5][6] Activation of PSAM4-GlyR, a chloride-permeable channel, leads to neuronal inhibition, while activation of the cation-permeable PSAM4-5HT3 channel results in neuronal excitation.[5][6] The primary alternatives to the PSAM/PSEM system are Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are G-protein coupled receptors (GPCRs) that modulate neuronal activity through second messenger cascades.[3][5] This guide focuses on comparing the stability of the biological effects of these systems, a critical parameter for long-term experimental paradigms.
Comparative Analysis of Long-Term Effects
The long-term stability of a chemogenetic actuator's effect is a composite of its pharmacokinetic profile and the sustainability of the receptor's response. The following tables summarize available data on the duration of action and pharmacokinetic properties of this compound and commonly used DREADD agonists.
| Actuator | Receptor System | Duration of Effect (in vivo) | Notes |
| This compound | PSAM4-GlyR / PSAM4-5HT3 | Plasma concentration detectable at 48 hours post-injection in rhesus monkeys.[3] In cultured neurons, continuous low-dose exposure can sustain effects for 3-22 days.[5] | The long plasma half-life suggests the potential for sustained effects from a single administration. The in vitro data indicates a very stable receptor-ligand interaction. |
| Clozapine-N-Oxide (CNO) | DREADDs (hM3Dq, hM4Di) | Behavioral effects typically last for a few hours. | CNO can be metabolized to clozapine, which has its own psychoactive effects, complicating long-term studies. |
| JHU37160 (J60) | DREADDs (hM3Dq, hM4Di) | Effects are generally observed for several hours. | Developed as an alternative to CNO with a different pharmacokinetic and metabolic profile. |
| Deschloroclozapine (DCZ) | DREADDs (hM3Dq, hM4Di) | Potent and long-acting, with effects observed for over 8 hours. | A newer DREADD agonist with high potency and brain penetrance. |
| Actuator | Administration Route | Time to Max Concentration (Tmax) | Key Pharmacokinetic Properties |
| This compound | Subcutaneous (s.c.) | ~15 minutes (in rhesus monkeys)[3] | Slow clearance with plasma levels declining over approximately 6 hours but remaining detectable at 48 hours. Good brain penetrance with a CSF-to-plasma ratio of 0.62.[3] |
| Clozapine-N-Oxide (CNO) | Intraperitoneal (i.p.) | ~30-60 minutes | Subject to metabolic conversion to clozapine, which can cross the blood-brain barrier. |
| JHU37160 (J60) | Intraperitoneal (i.p.) | ~30-60 minutes | Designed to have improved brain penetrance and fewer off-target effects compared to CNO. |
| Deschloroclozapine (DCZ) | Intraperitoneal (i.p.) | ~30-60 minutes | High potency allows for lower doses, potentially reducing off-target effects. |
Experimental Protocols
In Vivo Pharmacokinetic Analysis of this compound in Rhesus Monkeys
-
Subjects: Adult male rhesus monkeys.
-
Drug Administration: this compound (0.87 mg/kg) was administered subcutaneously.
-
Sample Collection: Plasma and cerebrospinal fluid (CSF) samples were collected at various time points over 48 hours.
-
Analysis: Drug concentrations in plasma and CSF were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: The time course of this compound concentration in both plasma and CSF was plotted to determine Tmax, elimination half-life, and the CSF-to-plasma ratio as a measure of blood-brain barrier penetration.[3]
In Vitro Sustained Neuronal Modulation with PSAM4 Channels
-
Cell Culture: Dissociated hippocampal neurons were cultured and transduced with viral vectors to express either PSAM4-GlyR or PSAM4-5HT3.
-
Drug Application: A low concentration (15 nM) of an agonist (varenicline, a compound related to this compound) was continuously present in the culture medium.
-
Electrophysiology: Whole-cell patch-clamp recordings were performed on transduced neurons at various time points (up to 22 days) to measure their firing properties.
-
Data Analysis: Changes in membrane potential, input resistance, and action potential firing in response to current injections were quantified to assess the long-term stability of neuronal inhibition (PSAM4-GlyR) or excitation (PSAM4-5HT3).[5]
Signaling Pathways and Experimental Workflows
The direct ligand-gated mechanism of PSAMs contrasts with the multi-step signaling cascade of DREADDs, which may contribute to differences in the onset and duration of their effects.
Caption: Signaling pathways for PSAM4-GlyR and PSAM4-5HT3 activation by this compound.
Caption: Simplified signaling pathways for inhibitory (Gi) and excitatory (Gq) DREADDs.
Caption: General experimental workflow for in vivo chemogenetic studies.
Conclusion
The available data suggests that this compound, in conjunction with PSAM channels, offers a promising avenue for achieving long-lasting and stable modulation of neuronal activity. Its slow clearance and the sustained effects observed in vitro point towards a system well-suited for chronic studies. In contrast, while DREADD systems are widely used and effective, the duration of action of their agonists is generally shorter, and the metabolism of some agonists can introduce confounding variables. The choice between these systems will ultimately depend on the specific requirements of the experimental design, including the desired duration of effect, the necessity for rapid onset and offset, and the potential for off-target effects. Further head-to-head in vivo studies directly comparing the long-term stability of effects from this compound and newer DREADD agonists like DCZ are warranted to provide a more definitive guide for researchers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 3. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A humanized chemogenetic system inhibits murine pain-related behavior and hyperactivity in human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Product: Ultra-Potent Chemical-Genetic Tools PSAM4-5HT3 and PSAM4-GlyR [ebraincase.com]
- 6. Designer drugs for designer receptors: unlocking the translational potential of chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of uPSEM792: A Procedural Guide
For researchers and scientists engaged in drug development and neuroscience, the proper handling and disposal of novel chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of uPSEM792, a potent and selective agonist for Pharmacologically Selective Actuator Modules (PSAMs). By adhering to these protocols, laboratories can ensure a safe operational environment and maintain regulatory compliance.
Core Safety and Handling
According to available Safety Data Sheets (SDS), this compound hydrochloride is not classified as a hazardous substance or mixture[1]. However, as with any laboratory chemical, appropriate precautions are necessary to minimize risk.
General Handling Precautions:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Utilize appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood[1].
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not defined in the available literature, the following table outlines general guidelines for laboratory chemical waste management that should be applied.
| Parameter | Guideline | Significance |
| Hazard Classification | Not classified as a hazardous substance or mixture[1]. | Simplifies disposal procedures, but does not eliminate the need for a formal waste management process. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, and a laboratory coat are recommended. | Ensures operator safety during handling and disposal. |
| Waste Container | A clearly labeled, sealed container designated for non-hazardous chemical waste. | Prevents accidental mixing with incompatible waste streams and ensures proper identification for disposal vendors. |
| Spill Management | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. | Contains the spill and prevents environmental contamination. |
Experimental Protocols: Disposal Procedures
The following protocols provide detailed, step-by-step instructions for the proper disposal of this compound in various forms.
Protocol 1: Disposal of Empty Original Container
-
Rinsing: Triple rinse the empty container with a suitable solvent in which this compound is soluble (e.g., water, DMSO).
-
Collection of Rinsate: Collect the rinsate and manage it as non-hazardous liquid chemical waste.
-
Container Defacing: Obliterate or remove the original product label to prevent misuse.
-
Final Disposal: Dispose of the rinsed and defaced container in the appropriate laboratory solid waste stream (e.g., glass or plastic recycling, or regular trash, as per institutional guidelines).
Protocol 2: Disposal of Unused Solid this compound
-
Waste Identification: Unused or expired solid this compound should be treated as non-hazardous chemical waste.
-
Packaging: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound, non-hazardous solid waste") and the date.
-
Storage: Store the waste container in a designated satellite accumulation area for chemical waste, segregated from incompatible materials.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal vendor.
Protocol 3: Disposal of this compound Solutions
-
Waste Characterization: Solutions of this compound in common laboratory solvents (e.g., saline, DMSO) should be considered non-hazardous liquid chemical waste, provided the solvent itself is not hazardous.
-
Collection: Pour the waste solution into a designated, clearly labeled container for non-hazardous liquid waste. Do not mix with other waste streams.
-
pH Neutralization (if applicable): If the solution is acidic or basic due to buffers or other additives, neutralize it to a pH between 6 and 8 before disposal, if required by your institution's EHS guidelines.
-
Storage and Disposal: Store the container in a satellite accumulation area and arrange for collection by your institution's EHS department or a licensed chemical waste disposal vendor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Essential Safety and Logistical Information for Handling uPSEM792
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for the novel research chemical uPSEM792. Adherence to these protocols is crucial for maintaining a safe research environment.
Summary of Quantitative Data
A clear understanding of a compound's physical and chemical properties is the first step in safe handling. The following table summarizes key quantitative data for this compound hydrochloride.
| Property | Value | Source(s) |
| Molecular Weight | 277.75 g/mol | [1][2] |
| Solubility in Water | 100 mM (27.77 mg/mL) | [1][2] |
| Solubility in DMSO | ≥ 100 mg/mL | [3] |
| Storage Temperature | -20°C for long-term storage | [1][2] |
| Solution Storage | Prepare fresh daily; can be stored at -20°C for up to one month | [4] |
| Binding Affinity (Ki) | 0.7 nM for PSAM4-GlyR; <10 nM for PSAM4-5HT3 | [1] |
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound hydrochloride states that it is not a hazardous substance or mixture, it is prudent to adhere to standard laboratory safety practices. The following PPE is recommended when handling this compound in a research setting:
-
Lab Coat: A standard laboratory coat should be worn to protect street clothes from potential contamination.
-
Eye Protection: Safety glasses with side shields or safety goggles are mandatory to protect the eyes from splashes.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.
-
Respiratory Protection: While not explicitly required by the SDS, it is good practice to handle the solid compound in a well-ventilated area. Use a fume hood if there is a potential for aerosolization.
Experimental Protocol: Preparation of this compound Solution for In Vivo Studies
This protocol details the preparation of a this compound hydrochloride solution for subcutaneous or intravenous administration in animal models, based on methodologies cited in published research.[5]
Materials:
-
This compound hydrochloride powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile water for injection
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile vials
Procedure:
-
Calculate the required mass of this compound hydrochloride based on the desired concentration and final volume. Note: Dosages in non-human primate studies have been reported at 0.87 mg/kg.[5]
-
Weigh the this compound hydrochloride powder accurately in a sterile, tared container.
-
Dissolve the powder in a small volume of sterile water. This compound hydrochloride is soluble in water up to 100 mM.[1][2]
-
Gently vortex the solution until the solid is completely dissolved.
-
Bring the solution to the final desired volume with sterile saline.
-
Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Label the vial clearly with the compound name, concentration, date of preparation, and initials of the preparer.
-
For immediate use: Solutions should ideally be prepared fresh on the day of the experiment.[4]
-
For short-term storage: If necessary, the solution can be stored at -20°C for up to one month.[4] Before use, thaw the solution and ensure no precipitation has occurred.
Operational and Disposal Plans
A systematic approach to the entire lifecycle of a research chemical, from receipt to disposal, minimizes risks and ensures regulatory compliance.
Receiving and Storage
-
Upon receipt, verify the integrity of the container.
-
Store the solid compound in a tightly sealed container at -20°C.[1][2]
-
Maintain an accurate inventory of the chemical.
Handling
-
Always handle the compound in a designated and well-ventilated laboratory area.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
After handling, wash hands thoroughly.
Disposal
As this compound is classified as a non-hazardous substance, the disposal of small quantities typically follows institutional guidelines for non-hazardous chemical waste.
-
Solid Waste: Dispose of in the appropriate non-hazardous solid waste container.
-
Liquid Waste: Aqueous solutions can generally be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Contaminated Materials: Used gloves, weigh boats, and other disposables that have come into contact with this compound should be disposed of in the designated laboratory solid waste stream.
Always consult and follow your institution's specific waste disposal policies.
Logical Workflow for this compound Handling
The following diagram illustrates the key stages in the lifecycle of this compound within a laboratory setting, from acquisition to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. uPSEM 792 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 5. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
